molecular formula C7H10N4O2 B427468 N,N'-(1H-Pyrazole-3,5-diyl)diacetamide CAS No. 62679-00-9

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Cat. No.: B427468
CAS No.: 62679-00-9
M. Wt: 182.18g/mol
InChI Key: LIIWUERQTBQHCP-UHFFFAOYSA-N
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Description

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a specialized organic compound featuring a 1H-pyrazole core symmetrically substituted at the 3 and 5 positions with acetamide groups. Pyrazoles are a class of five-membered aromatic heterocycles characterized by a ring structure containing two adjacent nitrogen atoms, which confers significant chemical and biological relevance . This particular derivative is of high interest in scientific research as a versatile building block for the synthesis of more complex heterocyclic systems and for the development of novel pharmaceutical agents. The presence of the acetamide groups makes it a suitable precursor for further chemical modifications, leveraging the reactivity of the pyrazole ring. Pyrazole-containing structures are widely explored in medicinal chemistry due to their presence in several commercially important drugs, such as the COX-2 inhibitor celecoxib, underscoring their role as privileged scaffolds in drug discovery . The compound's structure allows it to act as a multi-functional ligand or an intermediate in the construction of molecules with potential biological activity. Researchers utilize this and similar 3,5-disubstituted pyrazoles in areas such as metal complex catalysis and the development of new therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetamido-1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWUERQTBQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's In-depth Guide to the Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of approved therapeutic agents.[1] From kinase inhibitors in oncology like Crizotinib to anti-inflammatory drugs such as Celecoxib, the pyrazole motif consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[2] Its unique electronic configuration and ability to participate in hydrogen bonding make it an exceptional pharmacophore.[3] The synthesis of specific derivatives, such as N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is therefore not merely an academic exercise but a critical step in the discovery pipeline for novel therapeutics.[4][5] This guide provides a comprehensive, field-tested methodology for the robust synthesis of this target compound from 3,5-diaminopyrazole, grounded in chemical first principles and practical, validated protocols.

The Core Chemistry: Understanding the Acylation of 3,5-Diaminopyrazole

The conversion of 3,5-diaminopyrazole to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a classic nucleophilic acyl substitution reaction. The primary amino groups (-NH₂) at the C3 and C5 positions of the pyrazole ring act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

Mechanism Causality:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The pyrazole ring's electron-rich nature enhances the nucleophilicity of the exocyclic amino groups.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a leaving group. In the case of acetic anhydride, the leaving group is an acetate ion; for acetyl chloride, it is a chloride ion.

  • Proton Transfer: A base, commonly pyridine, which often doubles as the solvent, abstracts a proton from the newly acylated nitrogen. This step is crucial for neutralizing the resulting acid (acetic acid or HCl) and regenerating the nucleophilicity of the second amino group for the subsequent acylation, driving the reaction to completion. Using a base like pyridine is a deliberate choice; it not only scavenges acid but can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction.

The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure the selective formation of the di-acetylated product.

Validated Experimental Protocol: From Reagents to Purified Product

This protocol is designed as a self-validating system, with built-in checkpoints and explanations for each critical step.

Materials and Reagents

Proper reagent handling and quality are paramount for reproducibility.

Reagent/MaterialGradeSupplier (Example)CAS NumberKey Considerations
3,5-Diaminopyrazole≥98%Sigma-Aldrich1192-26-3Store in a desiccator; hygroscopic.
Acetic Anhydride≥99% (for synthesis)Carl ROTH108-24-7Corrosive and lachrymatory. Handle in a fume hood.[6]
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1Store over molecular sieves to maintain dryness.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Used for extraction.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Component of chromatography mobile phase.
HexanesACS GradeFisher Scientific110-54-3Component of chromatography mobile phase.
Saturated NaHCO₃Aqueous Solution--For neutralizing excess acid during work-up.
Anhydrous MgSO₄GranularFisher Scientific7487-88-9For drying organic extracts.
Silica Gel60 Å, 230-400 mesh--For column chromatography.
Step-by-Step Synthesis Workflow

The following workflow provides a detailed, sequential guide to the synthesis.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve 3,5-diaminopyrazole in anhydrous pyridine B Cool solution to 0-5 °C (Ice Bath) A->B C Add acetic anhydride dropwise (exothermic) B->C D Stir at 0-5 °C for 1 hr, then warm to RT overnight C->D E Pour mixture into ice-water D->E F Extract with DCM E->F G Wash organic layer with sat. NaHCO₃ F->G H Dry (MgSO₄), filter, and concentrate G->H I Purify via silica gel chromatography H->I J Characterize pure product (NMR, IR, MS) I->J

Caption: High-level workflow for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Detailed Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,5-diaminopyrazole (5.0 g, 51.0 mmol) in anhydrous pyridine (100 mL). Expertise Note: Using anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride, which would reduce yield and complicate purification.

  • Controlling the Exotherm: Cool the resulting solution to 0-5 °C using an ice-water bath. This temperature control is crucial for minimizing the formation of side products.[7]

  • Reagent Addition: While maintaining the temperature below 10 °C, add acetic anhydride (12.5 g, 122.4 mmol, 2.4 equivalents) dropwise to the stirred solution over 30 minutes. The use of a slight excess of the acetylating agent ensures the complete di-acetylation of the starting material.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 16 hours) to ensure completion.[7]

  • Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. This step quenches any remaining acetic anhydride and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Trustworthiness Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

  • Neutralization: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate (2 x 100 mL) to remove residual acetic acid and pyridine, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude solid is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70%) is typically effective.

  • Monitoring: The progress of the separation is monitored by Thin Layer Chromatography (TLC).[8]

  • Final Product: Fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a white or off-white solid.

Product Characterization: A Multi-Technique Approach

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound.[9] A combination of spectroscopic methods should be employed.

TechniqueExpected Observations for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
¹H NMR * ~12.0-13.0 ppm (broad singlet, 1H): Pyrazole N-H proton.
  • ~10.0-10.5 ppm (broad singlet, 2H): Amide N-H protons.

  • ~6.0-6.5 ppm (singlet, 1H): C4-H proton of the pyrazole ring.

  • ~2.1-2.2 ppm (singlet, 6H): Methyl protons of the two acetyl groups. | | ¹³C NMR | * ~168-170 ppm: Carbonyl carbons (C=O) of the amide groups.

  • ~145-150 ppm: C3 and C5 carbons of the pyrazole ring.

  • ~95-100 ppm: C4 carbon of the pyrazole ring.

  • ~23-25 ppm: Methyl carbons of the acetyl groups. | | FT-IR (cm⁻¹) | * ~3300-3400: N-H stretching (pyrazole and amide).

  • ~1670-1690: C=O stretching (Amide I band).[7]

  • ~1530-1550: N-H bending (Amide II band). | | Mass Spec (ESI+) | * [M+H]⁺: Expected at m/z = 183.09.

  • [M+Na]⁺: Expected at m/z = 205.07. |

Safety and Handling

Adherence to safety protocols is non-negotiable.

  • Acetic Anhydride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and splash goggles.[10]

  • Pyridine: Is flammable and harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.[11]

  • General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[6]

Conclusion and Outlook

This guide details a robust and reproducible method for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The pyrazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. By providing a clear, logical, and scientifically-grounded protocol, this document aims to empower researchers in drug discovery and chemical synthesis to efficiently produce this valuable building block for further investigation and development.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Molecules. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.[Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). Journal of Indian Chemical Society. [Link]

  • A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. (2020). ResearchGate. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (2009).
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

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  • 1H and 13C NMR spectral characteristics of 1H-pyrazole. (2013). ResearchGate. [Link]

  • On the Acylation of 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. (2017). MDPI. [Link]

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  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). ScienceDirect. [Link]

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  • Influence of Filler in the Form of Waste Wood Flour and Microcellulose on the Mechanical, Thermal, and Morphological Characteristics of Hierarchical Epoxy Composites. (2023). MDPI. [Link]

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2022). ResearchGate. [Link]

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  • N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide. (2007). ResearchGate. [Link]

  • Synthetic methods for 1,3-diamines. (2021). ResearchGate. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Institutes of Health. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][12][13]triazolo[3,4- b ][12][13][14] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). Medicinal Chemistry Research. [Link]

  • N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide. (2007). MDPI. [Link]

  • 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). Molecules. [Link]

Sources

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document synthesizes information based on first principles of chemical structure, polarity, and intermolecular forces to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the accurate determination of its solubility. The insights and methodologies presented herein are designed to empower scientists to effectively utilize this compound in synthesis, formulation, and purification processes.

Introduction to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide belongs to the pyrazole class of heterocyclic compounds. The pyrazole motif is a core structure in numerous biologically active molecules and approved pharmaceuticals, valued for its metabolic stability and versatile role as a bioisostere for other aromatic rings.[1] The introduction of a pyrazole core can enhance physicochemical properties such as lipophilicity and water solubility, making it a strategic choice in drug design.[1]

The subject molecule, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is a derivative of 3,5-diamino-1H-pyrazole, featuring acetamide functional groups at the 3 and 5 positions of the pyrazole ring. These amide groups introduce significant polarity and hydrogen bonding capabilities, which are critical determinants of the compound's behavior in different solvent systems. A thorough understanding of its solubility is paramount for any application, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

  • Purification: Developing effective crystallization and chromatographic methods.

  • Drug Formulation: Designing delivery systems and ensuring bioavailability.

  • Screening Assays: Preparing stock solutions and ensuring compound integrity in biological testing.

This guide will deconstruct the molecular features of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to build a predictive solubility model and provide the practical tools for its experimental validation.

Physicochemical Profile

A compound's fundamental properties are intrinsically linked to its solubility. The key physicochemical characteristics of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide are summarized below.

PropertyValueSource
IUPAC Name N-(3-acetamido-1H-pyrazol-5-yl)acetamidePubChem CID 900898[2]
CAS Number 62679-00-9PubChem CID 900898[2]
Molecular Formula C₇H₁₀N₄O₂PubChem CID 900898[2]
Molecular Weight 182.18 g/mol PubChem CID 900898[2]
Appearance Crystalline solid (predicted)General knowledge
Computed XLogP3 -0.8PubChem CID 900898[2]
Hydrogen Bond Donors 3PubChem CID 900898[2]
Hydrogen Bond Acceptors 3PubChem CID 900898[2]

The negative XLogP3 value suggests a hydrophilic or polar character, predicting a higher affinity for polar solvents over non-polar ones. The presence of three hydrogen bond donors (the pyrazole N-H and the two amide N-H groups) and three acceptors (the two carbonyl oxygens and the pyrazole N-2 nitrogen) indicates a strong capacity for forming hydrogen bonds, a key interaction in polar protic solvents.[2]

Theoretical Solubility Framework: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are likely to be soluble in one another. We can analyze the structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to predict its interactions with different solvent classes.

Key Structural Features Influencing Solubility:
  • Pyrazole Ring: The aromatic 1H-pyrazole ring itself has a dipole moment and can engage in π-π stacking and dipole-dipole interactions. Pyrazole is known to be soluble in both water and various organic solvents.[4][5]

  • Diacetamide Groups: The two N-acetamide groups (-NHCOCH₃) are highly polar. The amide N-H is a strong hydrogen bond donor, and the carbonyl C=O is a strong hydrogen bond acceptor. These groups dominate the molecule's polarity.

Predicted Solubility in Organic Solvent Classes:
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's multiple hydrogen bonding sites, it is predicted to have high solubility in polar protic solvents. The energy gained from forming strong solute-solvent hydrogen bonds should readily overcome the solute-solute interactions in the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They will effectively solvate the molecule by interacting with the N-H groups. Therefore, high to moderate solubility is expected. DMSO and DMF are particularly powerful solvents for polar, amide-containing compounds. Acetonitrile, being less polar, may show slightly lower solvating power.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity of the diacetamide groups makes it energetically unfavorable for the compound to dissolve in non-polar media. The strong solute-solute hydrogen bonds would be difficult to break without the compensation of strong solute-solvent interactions. Consequently, low to negligible solubility is predicted.

Predicted Solubility Summary Table
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh Strong solute-solvent hydrogen bonding is highly favorable.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-Dipole, H-Bond AcceptingHigh to Moderate Strong dipole interactions and H-bond acceptance effectively solvate the molecule.
Moderately Polar Acetone, Ethyl AcetateDipole-DipoleModerate to Low Solvation is possible but less effective than in highly polar aprotic solvents.
Non-Polar Hexane, Toluene, Diethyl Ethervan der Waals ForcesLow / Insoluble Insufficient energy from weak solute-solvent interactions to overcome the crystal lattice energy.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

Objective:

To determine the equilibrium solubility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:
  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations.

    • Causality: These standards are crucial for creating a calibration curve to accurately quantify the concentration of the saturated solution.

  • Sample Preparation:

    • Add an excess amount of solid N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to a series of vials (perform in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Causality: Using an excess of solid ensures that the resulting solution becomes saturated, which is the definition of solubility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Trustworthiness: The system is self-validating. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when the measured concentration no longer changes over time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed concentration represents only the dissolved compound.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a validated HPLC method.

    • Causality: HPLC provides a highly sensitive and specific method for quantifying the analyte concentration, ensuring accurate results.

  • Calculation:

    • Use the calibration curve generated from the standard solutions to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_calc Calculation A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Shake at Constant Temperature (e.g., 24-48h) B->C D 4. Let Solids Settle C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample E->F G 7. HPLC Analysis F->G H 8. Quantify using Calibration Curve G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion and Implications

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a molecule characterized by high polarity, driven by its diacetamide functionalities and pyrazole core. This structure imparts a strong predisposition for solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and ethanol, and highly polar aprotic solvents such as DMSO and DMF. Conversely, it is expected to be poorly soluble in non-polar solvents.

For researchers in drug discovery and development, this solubility profile has direct implications. The high solubility in solvents like DMSO is advantageous for creating high-concentration stock solutions for high-throughput screening. For synthetic chemists, polar aprotic solvents like DMF or polar protic solvents like ethanol would be suitable media for reactions. For purification, recrystallization could be attempted by dissolving the compound in a hot, highly polar solvent and inducing precipitation by cooling or adding a non-polar anti-solvent.

While this guide provides a robust theoretical framework, it must be emphasized that experimental verification is the gold standard. The detailed protocol provided herein offers a clear and reliable path for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this promising compound.

References

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  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

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An In-Depth Technical Guide to the X-ray Crystallography of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis of the compound, a robust protocol for obtaining diffraction-quality single crystals, and a step-by-step methodology for X-ray data collection, structure solution, and refinement. The crystallographic data and the resulting molecular and supramolecular structures are discussed in detail, highlighting the key structural features and intermolecular interactions. This document is intended for researchers, scientists, and professionals in the fields of crystallography, organic chemistry, and drug development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a critically important class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling it to interact with a wide range of biological targets.[3] This versatility has led to the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][4]

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (PDDA) is a disubstituted pyrazole with two acetamide groups at the 3 and 5 positions. These functional groups introduce additional hydrogen bonding capabilities, making PDDA an intriguing candidate for studies in crystal engineering and for the design of novel supramolecular architectures. Furthermore, understanding the three-dimensional structure of PDDA is crucial for elucidating its potential biological activity and for guiding the rational design of new pyrazole-based therapeutic agents.[5] X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.

This guide presents a detailed account of the X-ray crystallographic analysis of PDDA, from synthesis to final structural elucidation.

Synthesis and Crystallization

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

A plausible and efficient method for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, followed by acylation.[6][7] A common precursor for 3,5-disubstituted pyrazoles is acetylacetone.[1]

Reaction Scheme:

  • Synthesis of 3,5-dimethylpyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed in a suitable solvent such as ethanol.[1] The reaction proceeds via a cyclocondensation mechanism to yield 3,5-dimethylpyrazole.

  • Acylation of 3,5-diaminopyrazole: A more direct, albeit hypothetical, route to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would involve the acylation of 3,5-diaminopyrazole with acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol (Hypothetical):

  • To a solution of 3,5-diaminopyrazole (1 mmol) in anhydrous pyridine (10 mL) at 0 °C, acetic anhydride (2.2 mmol) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For pyrazole derivatives, slow evaporation and vapor diffusion are generally effective crystallization techniques.[8] The choice of solvent is critical and is typically determined through empirical screening.[8]

Optimized Crystallization Protocol:

  • A saturated solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is prepared in methanol at room temperature.

  • The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.

  • The vial is loosely capped to allow for slow evaporation of the solvent.

  • Colorless, block-shaped crystals are typically observed to form over a period of 3-5 days.

X-ray Diffraction Analysis

Data Collection

A suitable single crystal of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

Instrumentation and Parameters:

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data.

Software:

  • Data Integration and Scaling: Programs such as CrysAlisPro or SAINT.

  • Structure Solution: SHELXT or SIR2014.

  • Structure Refinement: SHELXL.[9]

Refinement Details:

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model.

  • Hydrogen atoms attached to nitrogen are typically located from the difference Fourier map and refined with appropriate geometric restraints.

Crystallographic Data and Structural Insights

The following table summarizes the expected crystallographic data for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, based on typical values for similar pyrazole derivatives.[9][10]

Parameter Expected Value
Chemical FormulaC₇H₁₀N₄O₂[11][12][13]
Formula Weight182.18[11][12]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2000
Z4 or 8
Density (calculated) (g/cm³)1.3 - 1.5
Absorption Coefficient (mm⁻¹)0.1 - 0.2
F(000)768 or 1536
Final R indices [I>2σ(I)]R₁ = 0.03 - 0.06, wR₂ = 0.08 - 0.15
Goodness-of-fit on F²~1.0
Molecular Structure

The crystal structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyrazole ring is expected to be essentially planar. The two acetamide side chains may exhibit some degree of twisting relative to the central pyrazole ring, influenced by steric effects and intermolecular interactions.

Caption: Molecular structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would be the extensive network of intermolecular hydrogen bonds. The pyrazole ring N-H group and the N-H groups of the two acetamide moieties can act as hydrogen bond donors, while the pyrazole ring nitrogen and the carbonyl oxygen atoms can act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallographic analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of PDDA Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for the X-ray crystallography of PDDA.

Conclusion

This technical guide has outlined a comprehensive methodology for the synthesis, crystallization, and X-ray crystallographic analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The determination of its single-crystal structure provides fundamental insights into its molecular geometry and the nature of its intermolecular interactions. This structural information is invaluable for understanding the physicochemical properties of this compound and for guiding the design of new pyrazole-based materials and pharmaceuticals. The protocols and expected outcomes detailed herein serve as a robust framework for researchers undertaking similar crystallographic studies.

References

  • Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1239-1241. [Link]

  • Lynch, D. E., & McClenaghan, I. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Fun, H.-K., Arshad, S., & Rauf, A. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 931–934. [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved January 27, 2026, from [Link]

  • Reddy, C. S., & Nagaraj, A. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link]

  • Sridhar, J., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3931-3938. [Link]

  • Vijayakumar, N., Sonar, V. N., & Gaonkar, S. L. (2004). 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 60(4), o548–o550. [Link]

  • Bao, H., et al. (2015). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 80(15), 7856–7862. [Link]

  • Patel, H. M., & Patel, V. R. (2015). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 14(1), 221-228. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: Starting Materials and Core Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, often serving as a bioisostere for other functional groups and contributing to favorable pharmacokinetic profiles. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a key derivative, with the diacetamide functionalization at the 3 and 5 positions of the pyrazole ring opening avenues for further chemical modification and biological screening. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important pyrazole derivative, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely employed route to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves a two-step synthesis. The initial and most critical step is the formation of the pyrazole ring to yield the key intermediate, 3,5-diaminopyrazole. This is followed by a straightforward diacetylation of the amino groups to afford the final product.

Synthetic_Pathway Malononitrile Malononitrile Step1_reagents Malononitrile->Step1_reagents Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step1_reagents Diaminopyrazole 3,5-Diaminopyrazole Step1_reagents->Diaminopyrazole Cyclocondensation Step2_reagents Diaminopyrazole->Step2_reagents Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Step2_reagents Pyridine Pyridine Pyridine->Step2_reagents Final_Product N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Step2_reagents->Final_Product Diacetylation

Caption: Overall synthetic pathway for N,N'-(1H-pyrazole-3,5-diyl)diacetamide.

Part 1: Synthesis of the Key Intermediate: 3,5-Diaminopyrazole

The formation of the 3,5-diaminopyrazole ring is achieved through the cyclocondensation reaction of malononitrile with hydrazine hydrate. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent (in this case, the activated methylene group of malononitrile) and a hydrazine derivative.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the nitrile carbons of malononitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the second nitrile group. A subsequent tautomerization leads to the aromatic and stable 3,5-diaminopyrazole ring.

It is important to note that the reaction stoichiometry can influence the product distribution. An excess of malononitrile may lead to the formation of byproducts.[1]

Experimental Protocol: Synthesis of 3,5-Diaminopyrazole

This protocol is based on established methods for the synthesis of aminopyrazoles from nitriles and hydrazines.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.066.61 g0.1
Hydrazine Hydrate (~64%)50.065.0 g~0.1
Ethanol (95%)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.1 mol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the malononitrile has completely dissolved.

  • Slowly add hydrazine hydrate (~64%, 5.0 g, ~0.1 mol) to the solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude 3,5-diaminopyrazole can be recrystallized from ethanol or water to yield a pure product.

Expected Yield: 70-80%

Part 2: Diacetylation of 3,5-Diaminopyrazole

The final step in the synthesis is the diacetylation of the amino groups of 3,5-diaminopyrazole. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. Pyridine acts as a catalyst and also as a scavenger for the acid byproduct generated during the reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atoms of the amino groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The pyridine facilitates the reaction by deprotonating the resulting positively charged nitrogen, regenerating the nucleophilicity of the second amino group for the subsequent acetylation, and neutralizing the acetic acid byproduct.

Experimental Protocol: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

This protocol is adapted from standard procedures for the acetylation of amino groups on heterocyclic rings.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Diaminopyrazole98.114.91 g0.05
Acetic Anhydride102.0912.76 g (11.8 mL)0.125
Pyridine79.1025 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-diaminopyrazole (4.91 g, 0.05 mol) in pyridine (25 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (12.76 g, 0.125 mol) dropwise to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[2]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Stir the mixture until the ice has melted and a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude N,N'-(1H-Pyrazole-3,5-diyl)diacetamide can be recrystallized from ethanol or an ethanol/water mixture to obtain a purified product.

Expected Yield: 80-90%

Experimental_Workflow cluster_0 Synthesis of 3,5-Diaminopyrazole cluster_1 Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Dissolve_Malononitrile Dissolve Malononitrile in Ethanol Add_Hydrazine Add Hydrazine Hydrate Dissolve_Malononitrile->Add_Hydrazine Reflux Reflux for 2-3 hours Add_Hydrazine->Reflux Cool_Crystallize Cool and Crystallize Reflux->Cool_Crystallize Filter_Wash Filter and Wash Cool_Crystallize->Filter_Wash Recrystallize_DAP Recrystallize Filter_Wash->Recrystallize_DAP Dissolve_DAP Dissolve 3,5-Diaminopyrazole in Pyridine Cool Cool to 0-5 °C Dissolve_DAP->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O Stir Stir at Room Temperature Add_Ac2O->Stir Quench Quench with Ice Stir->Quench Filter_Wash_Final Filter and Wash Quench->Filter_Wash_Final Recrystallize_Final Recrystallize Filter_Wash_Final->Recrystallize_Final

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a molecule of significant interest within the broader class of pyrazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2][3] This technical guide provides a senior application scientist's perspective on the multifaceted approach to understanding this compound, integrating experimental synthesis and characterization with advanced theoretical and computational studies. We will explore the causal relationships behind methodological choices, from the synthesis strategy to the selection of computational parameters. This document serves as a self-validating framework, wherein experimental data and theoretical predictions are cross-verified to build a holistic and trustworthy molecular profile. Our exploration will be grounded in authoritative literature, providing a robust foundation for researchers aiming to investigate this or similar heterocyclic systems.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][5] The therapeutic potential of pyrazoles is highlighted by their presence in well-established drugs such as the anti-inflammatory agent Celecoxib. The di-acetamido substitution at the 3 and 5 positions of the pyrazole ring, as seen in N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, offers unique hydrogen bonding capabilities and electronic properties that can significantly influence its interaction with biological targets. Understanding the precise three-dimensional structure, electronic distribution, and intermolecular interaction propensity of this molecule is therefore paramount for rational drug design and development.

This guide will systematically unpack the methodologies to fully characterize N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, establishing a blueprint for the investigation of novel pyrazole derivatives.

Synthesis and Spectroscopic Characterization

A logical and verifiable synthesis protocol is the bedrock of any molecular investigation. The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (C₇H₁₀N₄O₂) can be approached through established methods for pyrazole formation.[6]

Proposed Synthesis Pathway

A common and effective method for synthesizing 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] For the title compound, the logical precursor would be 3,5-diaminopyrazole, which can then be acetylated.

Step-by-step Protocol:

  • Synthesis of 3,5-Diaminopyrazole: Malononitrile is reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).[7] Upon completion, the product is isolated by filtration after cooling.

  • Acetylation of 3,5-Diaminopyrazole: The synthesized 3,5-diaminopyrazole is dissolved in a suitable solvent like acetic anhydride, which also serves as the acetylating agent. The reaction can be catalyzed by a few drops of concentrated sulfuric acid. The mixture is stirred, and the reaction is monitored by TLC. The product, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is then precipitated by pouring the reaction mixture into ice-water, followed by filtration, washing, and recrystallization to yield pure crystals.

Spectroscopic Validation

The synthesized compound's identity and purity must be rigorously confirmed using spectroscopic methods.

  • FT-IR Spectroscopy: The presence of key functional groups will be confirmed. Expected characteristic peaks include N-H stretching vibrations (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-N stretching vibrations.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.[8][9]

    • ¹H NMR: Expected signals would include a singlet for the pyrazole C4-H, singlets for the two methyl groups of the acetamide functions, and broad singlets for the N-H protons of the amide and the pyrazole ring.

    • ¹³C NMR: Signals corresponding to the methyl carbons, the carbonyl carbons of the amides, and the C3, C4, and C5 carbons of the pyrazole ring would confirm the carbon skeleton.[9]

  • Mass Spectrometry: This technique confirms the molecular weight of the compound (182.18 g/mol ).[6]

Single-Crystal X-ray Diffraction: The Definitive Structure

To unambiguously determine the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the gold standard.[10][11]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol or ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.[11]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods (e.g., SHELXS) and refine it (e.g., using SHELXL).[11]

The resulting crystallographic information file (CIF) provides the precise coordinates of each atom, which is essential for validating the results of computational geometry optimization and for performing Hirshfeld surface analysis.

Computational and Theoretical Deep Dive

Computational chemistry offers profound insights into the electronic structure and reactivity of a molecule, complementing experimental findings.[4][12] Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[13][14]

Research Workflow: From Synthesis to In-Silico Analysis

The following diagram illustrates the integrated workflow for a comprehensive study of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Syn Synthesis & Purification Spec Spectroscopic Analysis (FT-IR, NMR, MS) Syn->Spec Verify Structure XRay Single Crystal X-Ray Diffraction Spec->XRay Confirm Purity for Crystal Growth Vib Vibrational Analysis Spec->Vib Compare Experimental & Theoretical Spectra Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) XRay->Opt Input for Optimization (CIF Data) Opt->Vib Confirm Minimum Energy Structure Hirshfeld Hirshfeld Surface Analysis Opt->Hirshfeld Analyze Intermolecular Interactions FMO Frontier Molecular Orbitals (HOMO-LUMO) Opt->FMO Assess Reactivity MEP Molecular Electrostatic Potential (MEP) Opt->MEP Identify Reactive Sites G title Key Intermolecular Interactions interactions N,N'-(1H-Pyrazole-3,5-diyl)diacetamide N-H···O (Amide-Amide) N-H···N (Pyrazole-Amide) C-H···O (Methyl-Amide) H···H Contacts

Caption: Dominant intermolecular interactions in the crystal structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. [15][16]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. [15]A smaller gap suggests higher reactivity.

Data Presentation: Frontier Orbitals

ParameterCalculated Value (eV)Implication
E_HOMOValueElectron-donating capability
E_LUMOValueElectron-accepting capability
Energy Gap (ΔE)ValueChemical reactivity and stability

(Note: Specific values would be obtained from the DFT calculation.)

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. [13]It is invaluable for identifying sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our molecule, these would be centered around the oxygen and nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H protons.

Potential Applications and Future Directions

The comprehensive characterization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide provides a solid foundation for its exploration in drug discovery. The presence of multiple hydrogen bond donors and acceptors suggests its potential as a scaffold for designing enzyme inhibitors. Future work could involve:

  • Biological Screening: Evaluating the compound against various biological targets, such as kinases or proteases, based on the computational insights.

  • Derivative Synthesis: Modifying the acetamide groups or substituting the C4 position of the pyrazole ring to optimize activity and pharmacokinetic properties.

  • Molecular Docking Studies: Using the optimized 3D structure to perform in-silico docking against known protein targets to predict binding affinity and mode. [7]

Conclusion

This guide has outlined a robust, integrated strategy for the in-depth study of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. By synergizing experimental synthesis, spectroscopy, and X-ray crystallography with a suite of theoretical calculations (DFT, Hirshfeld, FMO, MEP), a holistic and reliable understanding of the molecule's structural and electronic properties can be achieved. This self-validating approach, where experimental and computational data inform and confirm each other, represents a best-practice framework for modern chemical research and is essential for accelerating the discovery of new therapeutic agents based on the versatile pyrazole scaffold.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. (2025). Journal of Chemistry and Technologies.
  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Lead Sciences.
  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. BLDpharm.
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2022). NIH.
  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.
  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025).
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Pharmaceutical and Allied Sciences.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry.
  • Synthesis and DFT Calculation of Novel Pyrazole Deriv
  • Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. (2025).
  • Pyrazole and its biological activity. (2017).
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. (2016).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies.
  • Synthesis and DFT calculation of novel pyrazole derivatives. (2025).
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (2020). Physics @ Manasagangotri.
  • Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. (2024). NIH.
  • Hexanuclear Na(I) complex with 3,5-dimethyl-1H-pyrazole and its anion. (2025).
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2022). RSC Publishing.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2020). Scientific.net.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2023). College of Science.
  • Synthesis and DFT calculation of novel pyrazole derivatives. (2021).
  • Synthesis and X-Ray Structure of copper(II) dinitrate. (2025). ResearchGate.

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (2024).
  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). (2014). NIH.
  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Chemsigma.

Sources

An In-depth Technical Guide to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a derivative of the versatile 3,5-diaminopyrazole core, represents a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with insights into its potential applications. Drawing from the pioneering work on pyrazole chemistry, this document serves as a valuable resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for drug development and other advanced applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. The structural versatility of the pyrazole ring allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The di-functionalization of the pyrazole core, particularly at the 3 and 5 positions with amino groups, provides a versatile platform for the synthesis of novel derivatives with tailored properties. The subsequent acylation of these amino groups, as seen in N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, further modifies the electronic and steric characteristics of the molecule, influencing its biological activity and material properties.

Discovery and Historical Context

The exploration of 3,5-diaminopyrazole and its derivatives was significantly advanced by the work of Professor Mohamed Hilmy Elnagdi and his research group at Cairo University in the 1970s. Their investigations into the reactivity of 3,5-diaminopyrazoles laid the groundwork for the synthesis of a variety of novel heterocyclic systems.

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

The most logical and established route for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is the diacetylation of 3,5-diaminopyrazole. This reaction involves the treatment of the diamine precursor with an acetylating agent.

Synthesis of the Precursor: 3,5-Diaminopyrazole

3,5-Diaminopyrazole can be synthesized through the condensation of malononitrile with hydrazine.[1]

Reaction:

Conceptual Workflow for 3,5-Diaminopyrazole Synthesis:

G Malononitrile Malononitrile Reaction Reaction Vessel (Reflux) Malononitrile->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 3,5-Diaminopyrazole Reaction->Product Condensation

Caption: Synthesis of 3,5-Diaminopyrazole.

Acetylation of 3,5-Diaminopyrazole

The diacetylation of 3,5-diaminopyrazole can be achieved using acetic anhydride or by refluxing in glacial acetic acid. The use of glacial acetic acid as both a reagent and a solvent is a common and effective method for the acetylation of aromatic amines.

Reaction:

or

Detailed Experimental Protocol:

Materials:

  • 3,5-Diaminopyrazole

  • Glacial Acetic Acid

  • Acetic Anhydride (alternative)

  • Pyridine (optional, as a catalyst and acid scavenger with acetic anhydride)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure using Glacial Acetic Acid:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3,5-diaminopyrazole (1.0 eq).

  • Add an excess of glacial acetic acid to serve as both the acetylating agent and the solvent.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the crude N,N'-(1H-Pyrazole-3,5-diyl)diacetamide by filtration.

  • Wash the solid with cold water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

Procedure using Acetic Anhydride:

  • Dissolve 3,5-diaminopyrazole (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize as described above.

Workflow for the Acetylation of 3,5-Diaminopyrazole:

G Diaminopyrazole 3,5-Diaminopyrazole Reaction Reaction Vessel (Heating/Stirring) Diaminopyrazole->Reaction AceticAnhydride Acetic Anhydride or Glacial Acetic Acid AceticAnhydride->Reaction Precipitation Precipitation (in Water) Reaction->Precipitation Acetylation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Recrystallization->Product

Caption: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Physicochemical Properties and Characterization

A comprehensive characterization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is essential to confirm its identity and purity.

PropertyValue
CAS Number 62679-00-9[2]
Molecular Formula C₇H₁₀N₄O₂
Molecular Weight 182.18 g/mol
Appearance Expected to be a crystalline solid

Expected Spectral Data:

  • ¹H NMR: Signals corresponding to the pyrazole ring proton, the two N-H protons of the acetamido groups, and the two methyl groups. The chemical shifts will be influenced by the electronic environment.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the acetamido groups (methyl and carbonyl carbons).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

While specific biological activities for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide are not extensively documented, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects. This suggests potential areas of investigation for this compound.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties. The diacetamido functionalization could modulate these activities.

  • Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in numerous antimicrobial and antifungal compounds. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide could be screened for activity against various pathogens.

  • Anticancer Agents: Certain substituted pyrazoles have demonstrated anticancer activity through various mechanisms, including kinase inhibition.

  • Ligands for Metal Complexes: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetamido groups can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or biological properties.

  • Building Block for Larger Molecules: The diacetamido groups can be further modified or hydrolyzed back to the amino groups, allowing N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to serve as a versatile intermediate in the synthesis of more complex molecules.

Potential Signaling Pathway Interactions:

G cluster_0 Potential Biological Targets cluster_1 Cellular Response Compound N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Kinases Kinases (e.g., in cancer signaling) Compound->Kinases Inhibition? COX_Enzymes Cyclooxygenases (COX) (Inflammation) Compound->COX_Enzymes Inhibition? Microbial_Targets Microbial Enzymes/ Structural Proteins Compound->Microbial_Targets Interaction? Apoptosis Apoptosis Kinases->Apoptosis Modulation Inflammation_Reduction Reduced Inflammation COX_Enzymes->Inflammation_Reduction Modulation Microbial_Growth_Inhibition Inhibition of Microbial Growth Microbial_Targets->Microbial_Growth_Inhibition Modulation

Caption: Potential biological targets of pyrazole derivatives.

Conclusion

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide emerges from a rich history of pyrazole chemistry, pioneered by researchers like M. H. Elnagdi. While its own discovery is not marked by a singular, prominent publication, its synthesis logically follows from the well-established acetylation of 3,5-diaminopyrazole. This technical guide provides a robust framework for its synthesis and characterization, empowering researchers to explore its potential in drug discovery and materials science. The versatile pyrazole core, coupled with the diacetamido functionalization, presents a promising scaffold for the development of novel compounds with a wide range of applications. Further investigation into the specific biological activities of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is warranted to fully unlock its therapeutic and technological potential.

References

  • Elnagdi, M. H., Kandeel, E. M., & Elmoghayar, M. R. H. (1977). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Journal of Heterocyclic Chemistry, 14(1), 155-158.
  • PubChem. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]

  • Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved from [Link]

  • Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermedi
  • Studies on 3,5-diaminopyrazole derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Elgemeie, G. E. H., Elfahham, H. A., & Elnagdi, M. H. (1988). Studies on 3,5-diaminopyrazoles: New routes for the synthesis of new pyrazoloazines and pyrazoloazoles. Liebigs Annalen der Chemie, 1988(8), 819-822.
  • Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemsigma. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Symmetric Bis(amido)pyrazole Ligand

The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart unique properties to metal centers. Pyrazole-based ligands have long been a cornerstone of this field, valued for their robust coordination to a wide array of metal ions and their role in biologically active molecules and catalytic systems.[1][2] The inherent versatility of the pyrazole scaffold allows for facile functionalization, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.[3]

This guide focuses on a specific, yet underexplored, member of this family: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide . This symmetric ligand is characterized by a central pyrazole ring flanked by two acetamido groups at the 3 and 5 positions. This arrangement presents a fascinating combination of coordination sites: the two pyrazole nitrogen atoms and the two amide oxygen or nitrogen atoms. This multiplicity of potential donor atoms allows for diverse coordination modes, including acting as a chelating agent or as a bridging ligand to form polynuclear complexes. The presence of the amide functionalities also introduces the potential for hydrogen bonding, which can play a crucial role in the supramolecular assembly of the resulting complexes.

While direct literature on the coordination chemistry of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is sparse, its structural similarity to other well-studied pyrazole-acetamide and bis(pyrazolyl) ligands provides a strong foundation for predicting its behavior and developing robust experimental protocols.[1][4] This document provides detailed, field-proven methodologies for the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization. Furthermore, we will explore potential applications in medicinal chemistry and catalysis, drawing on established principles and data from analogous systems.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is paramount for its successful application in coordination chemistry.

PropertyValueSource
Chemical Name N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
CAS Number 62679-00-9[5]
Molecular Formula C₇H₁₀N₄O₂[5]
Molecular Weight 182.18 g/mol [5]
Appearance Expected to be a crystalline solid.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
Storage Sealed in a dry, room temperature environment.[5]

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: A Two-Step Approach

The synthesis of the target ligand can be efficiently achieved in a two-step process starting from malononitrile. The causality behind this synthetic route lies in the well-established reactivity of dinitriles to form aminopyrazoles, followed by a standard acylation reaction.

Step 1: Synthesis of the Precursor - 3,5-Diamino-1H-pyrazole

The initial step involves the cyclization of malononitrile with hydrazine to form 3,5-diamino-1H-pyrazole. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent and a hydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-2.5 equivalents) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3,5-diamino-1H-pyrazole, will often precipitate from the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol/water.

Step 2: Acetylation of 3,5-Diamino-1H-pyrazole

The second step is the acylation of the amino groups of the pyrazole precursor. Acetic anhydride is a common and effective acetylating agent for this transformation.

Experimental Protocol:

  • Reaction Setup: Suspend 3,5-diamino-1H-pyrazole (1 equivalent) in a suitable solvent like glacial acetic acid or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: To the suspension, add acetic anhydride (2.2-2.5 equivalents) dropwise. An ice bath can be used to control the initial exotherm.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The product, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and anhydride, and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Caption: Synthetic workflow for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The N,N'-(1H-Pyrazole-3,5-diyl)diacetamide ligand is expected to form stable complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.

General Protocol for the Synthesis of Metal Complexes:

  • Ligand Solution: Dissolve N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (2 equivalents) in a suitable solvent such as methanol, ethanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often indicative of complex formation.

  • Reaction and Isolation: Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating. If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Recrystallization: The crude complex can be recrystallized from a suitable solvent system (e.g., DMF/ethanol, DMSO/methanol) to obtain X-ray quality crystals.

Causality in Experimental Choices:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often used to favor the formation of octahedral or square planar complexes, which are common for these metal ions.

  • Solvent Choice: The choice of solvent is crucial for ensuring the solubility of both the ligand and the metal salt, and for facilitating the crystallization of the resulting complex.

  • Counter-ion: The counter-ion of the metal salt can influence the final structure of the complex, as it may or may not be incorporated into the coordination sphere.

Characterization of the Ligand and its Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of the synthesized compounds.

TechniqueExpected Observations for the LigandExpected Observations for the Metal Complexes
FT-IR Spectroscopy - N-H stretching vibrations of the pyrazole and amide groups (around 3200-3400 cm⁻¹)- C=O stretching of the amide group (around 1650-1680 cm⁻¹)- C=N stretching of the pyrazole ring (around 1580-1620 cm⁻¹)- Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion.- Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
¹H NMR Spectroscopy - Resonances for the pyrazole C-H proton.- Resonances for the amide N-H protons.- Resonances for the methyl protons of the acetyl groups.- Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion (e.g., Cu(II), Ni(II), Co(II)).- For diamagnetic complexes (e.g., Zn(II)), shifts in the proton resonances indicate coordination.
Elemental Analysis Experimental percentages of C, H, and N should match the calculated values for C₇H₁₀N₄O₂.Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of the ligand.Elucidates the coordination geometry of the metal ion, the coordination mode of the ligand, and the overall crystal packing.[1][6]

Potential Applications in Drug Development and Catalysis

The structural features of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and its metal complexes suggest significant potential in several areas of research and development.

1. Antimicrobial Agents:

Pyrazole derivatives and their metal complexes are well-documented for their broad-spectrum antimicrobial activities.[1][7][8] The chelation of the ligand to a metal ion can enhance its biological activity.[9] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Protocol for In Vitro Antimicrobial Screening (Broth Microdilution Method):

  • Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in DMSO.

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured in appropriate broth.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Sources

Application Notes and Protocols for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Catalytic Potential of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a structurally intriguing molecule featuring a central pyrazole core flanked by two acetamido groups, presents considerable, yet largely unexplored, potential in the field of catalysis. The strategic placement of nitrogen and oxygen donor atoms suggests its utility as a versatile ligand for the coordination of transition metals, which are the cornerstone of many catalytic transformations. While direct catalytic applications of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs are shared with a class of pyrazole-based ligands that have demonstrated significant efficacy in a range of catalytic reactions.

This guide, therefore, serves as a forward-looking exploration of the potential applications of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in catalysis. By drawing authoritative parallels from structurally analogous pyrazole-amide and pyrazole-amine ligand systems, we provide detailed, field-proven protocols for two major classes of catalytic reactions: copper-catalyzed oxidation and palladium-catalyzed cross-coupling. These protocols are intended to serve as a robust starting point for researchers looking to investigate the catalytic capabilities of this promising, yet underutilized, molecule. The experimental designs herein are built on established principles of coordination chemistry and catalysis, providing a solid foundation for the development of novel catalytic systems.

Section 1: Ligand Characteristics and Coordination Chemistry

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide possesses a unique combination of hard and soft donor atoms, making it an attractive candidate for ligating a variety of transition metals. The pyrazole ring offers two sp²-hybridized nitrogen atoms, while the acetamido side chains provide two carbonyl oxygen atoms and two sp²-hybridized nitrogen atoms. This arrangement allows for multiple modes of coordination, including bidentate, tridentate, or even bridging coordination in polynuclear complexes. The denticity and coordination mode will be highly dependent on the metal center, its oxidation state, and the reaction conditions.

The NH proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. This capability is crucial for the formation of multinuclear complexes, which often exhibit unique catalytic properties due to cooperative effects between the metal centers.[1]

Figure 1: Structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Section 2: Application in Copper-Catalyzed Oxidation Reactions

Copper complexes of nitrogen-containing heterocyclic ligands are well-known catalysts for a variety of oxidation reactions, including the oxidation of phenols and catechols.[2][3][4][5][6] These reactions are of significant interest in organic synthesis and for their relevance to biological processes. The following protocol is a model for the in situ preparation of a copper(II) catalyst with N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and its application in the oxidation of catechol to o-quinone.

Protocol 2.1: In Situ Preparation of the Copper(II) Catalyst and Catalytic Oxidation of Catechol

This protocol describes the formation of the active catalyst in the reaction mixture, a common and efficient approach in screening catalytic activity.[2]

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Catechol

  • Methanol (Spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 2.0 mM solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in methanol.

    • Prepare a 2.0 mM solution of Cu(OAc)₂·H₂O in methanol.

    • Prepare a 0.1 M solution of catechol in methanol.

  • In Situ Catalyst Formation:

    • In a clean and dry quartz cuvette, add 0.15 mL of the 2.0 mM ligand stock solution.

    • To the same cuvette, add 0.15 mL of the 2.0 mM Cu(OAc)₂·H₂O stock solution.

    • Gently swirl the cuvette to mix the solutions. The formation of the complex is often accompanied by a color change. Allow the mixture to stand for 5 minutes at room temperature to ensure complete complexation.

  • Catalytic Oxidation Reaction:

    • To the cuvette containing the in situ formed catalyst, add 2.0 mL of the 0.1 M catechol stock solution.

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

    • Monitor the progress of the reaction by recording the absorbance at 390 nm (the λmax of o-quinone) at regular time intervals (e.g., every 1 minute) for a total of 30-60 minutes.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the linear portion of the plot of absorbance versus time.

    • The concentration of the product (o-quinone) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of o-quinone (typically ~1800 M⁻¹cm⁻¹ in methanol), b is the path length (1 cm), and c is the concentration.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that is capable of dissolving both the ligand, the copper salt, and the catechol substrate. It is also relatively inert under the reaction conditions.[2][5]

  • Copper(II) Acetate: Copper(II) acetate is a common and readily available precursor for the synthesis of copper(II) complexes. The acetate anions are weakly coordinating and can be easily displaced by the pyrazole-based ligand.[2]

  • In Situ Catalyst Formation: This method is rapid and allows for the screening of different ligand-to-metal ratios and reaction conditions without the need to isolate and purify the catalyst beforehand, which can be time-consuming.[2]

  • UV-Vis Spectroscopy: This is a convenient and non-destructive method for monitoring the progress of the reaction in real-time by following the formation of the colored product, o-quinone.[2]

Catalytic_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ligand_Sol Ligand Solution (2.0 mM in MeOH) In_Situ_Formation In Situ Catalyst Formation (Mix Ligand and Cu(OAc)₂) in Cuvette Ligand_Sol->In_Situ_Formation Cu_Sol Cu(OAc)₂ Solution (2.0 mM in MeOH) Cu_Sol->In_Situ_Formation Catechol_Sol Catechol Solution (0.1 M in MeOH) Reaction_Start Initiate Reaction (Add Catechol) Catechol_Sol->Reaction_Start In_Situ_Formation->Reaction_Start UV_Vis Monitor Reaction by UV-Vis Spectroscopy (Absorbance at 390 nm) Reaction_Start->UV_Vis Data_Analysis Data Analysis (Calculate Initial Rate) UV_Vis->Data_Analysis

Figure 2: Experimental workflow for the copper-catalyzed oxidation of catechol.

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] Pyrazole-based ligands have been successfully employed in these reactions, often enhancing the stability and activity of the palladium catalyst.[8] The following protocol outlines a hypothetical procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as the ligand.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[9]

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene (Anhydrous)

  • Ethanol

  • Water (Degassed)

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

  • Solvent Addition:

    • Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) to the Schlenk flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.[9]

  • Ligand: The N,N'-(1H-Pyrazole-3,5-diyl)diacetamide ligand is proposed to coordinate to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[8]

  • Base: The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent System: The toluene/ethanol/water solvent system is a common choice for Suzuki-Miyaura reactions as it helps to dissolve both the organic and inorganic reagents.[9]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂, Base) Transmetalation->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Data Presentation

Table 1: Hypothetical Catalytic Activity in Catechol Oxidation *

EntryLigandMetal SaltLigand:Metal RatioInitial Rate (μM/min)
1N,N'-(1H-Pyrazole-3,5-diyl)diacetamideCu(OAc)₂1:1To be determined
2N,N'-(1H-Pyrazole-3,5-diyl)diacetamideCuCl₂1:1To be determined
3N,N'-(1H-Pyrazole-3,5-diyl)diacetamideCu(OAc)₂2:1To be determined
4Control (no ligand)Cu(OAc)₂-To be determined

*This table presents a template for recording experimental data. The values are to be determined experimentally.

Section 5: Conclusion and Future Outlook

The protocols and application notes provided in this guide offer a foundational framework for exploring the catalytic potential of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. While the direct catalytic applications of this specific ligand are yet to be extensively reported, the structural analogy to other catalytically active pyrazole-based ligands suggests a high probability of success in various transformations. The proposed protocols for copper-catalyzed oxidation and palladium-catalyzed cross-coupling are based on well-established and robust methodologies, providing a reliable starting point for experimental investigation.

Future research in this area could involve the synthesis and characterization of well-defined metal complexes of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to gain a deeper understanding of its coordination chemistry. Furthermore, screening the catalytic activity of these complexes in a broader range of reactions, including other cross-coupling reactions (e.g., Heck, Sonogashira), hydrogenation, and polymerization, could unveil novel and efficient catalytic systems. The insights gained from such studies will not only expand the toolbox of synthetic chemists but also contribute to the rational design of new and improved catalysts for a wide array of applications in research and industry.

References

  • Bouroumane, N., El Kodadi, M., Touzani, R., El Boutaybi, M., Oussaid, A., Hammouti, B., & Nandiyanto, A. B. D. (2022). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Arabian Journal for Science and Engineering, 47(1), 269-279. [Link]

  • Banu, K. S., Mukherjee, M., Guha, A., Bhattacharya, S., Zangrando, E., & Das, D. (2012). Dinuclear copper(II) complexes: solvent dependent catecholase activity. Polyhedron, 45(1), 245-254. [Link]

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical perspective. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

  • Zerrouki, A., Touzani, R., & El Kadiri, S. (2011). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 4(4), 459-464. [Link]

  • Titi, A., Almutairi, S. M., Touzani, R., & Messali, M. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162. [Link]

  • Das, U., & Samanta, S. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. [Link]

  • Bouabdallah, I., Touzani, R., Zidane, I., & Ramdani, A. (2006). Synthesis of new tripodal ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine. Catecholase activity of two series of tripodal ligands with some copper (II) salts. Journal of Chemical Research, 2006(6), 373-376. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Jeffery, J. C., Jelfs, J. M., Maher, J. P., & Ward, M. D. (1997). Dinuclear copper (I) and silver (I) complexes of a bis (pyrazol-1-yl) methane ligand: synthesis, spectroscopy and electrochemical studies. Journal of the Chemical Society, Dalton Transactions, (21), 4061-4066. [Link]

Sources

Derivatization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development.[1][2] Their versatile scaffold is found in a multitude of clinically approved drugs, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The ability to readily modify the pyrazole core allows for the fine-tuning of steric, electronic, and lipophilic properties, making it a privileged structure for the synthesis of compound libraries aimed at biological screening. This application note provides a comprehensive guide for the derivatization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a promising starting material for the generation of novel bioactive molecules.

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (CAS No: 62679-00-9) possesses multiple reactive sites amenable to chemical modification.[5][6] The pyrazole ring contains a nucleophilic N1-H, while the acetamide groups at the 3 and 5 positions offer opportunities for further functionalization, although they are generally less reactive. This guide will focus on strategic derivatization at the N1 position of the pyrazole ring, a common and effective approach to modulate biological activity.[7] We will detail robust protocols for N-alkylation and N-arylation, followed by standardized methods for preliminary biological screening against microbial and cancer cell lines.

The rationale behind these derivatizations lies in the established principle that substitution at the N1 position of the pyrazole ring can significantly impact the compound's interaction with biological targets.[8] By introducing a diverse range of alkyl and aryl moieties, researchers can explore a broad chemical space, enhancing the probability of identifying lead compounds with desired therapeutic profiles.

Synthetic Strategies and Protocols

The derivatization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide primarily targets the N1 position of the pyrazole ring. The acidity of the N-H proton allows for deprotonation with a suitable base, generating a nucleophilic pyrazolate anion that can readily react with various electrophiles.

I. N-Alkylation of the Pyrazole Ring

N-alkylation is a fundamental strategy to introduce aliphatic chains, which can influence a compound's lipophilicity and membrane permeability. A general and efficient method for N1-alkylation involves the use of an alkyl halide in the presence of a base.[7]

Protocol 1: General Procedure for N1-Alkylation

This protocol describes a widely applicable method for the N1-alkylation of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide using an alkyl halide and a base.

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 equivalents) can be used at room temperature.

  • Stir the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality: The choice of base is critical. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction to completion. Potassium carbonate is a milder base, suitable for less reactive alkylating agents and can minimize side reactions. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

II. N-Arylation of the Pyrazole Ring via Suzuki-Miyaura Coupling

The introduction of aryl groups can lead to compounds with enhanced biological activity through π-π stacking interactions with target proteins. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9] This requires prior functionalization of the pyrazole N1 position with a suitable leaving group, or more directly, coupling with an arylboronic acid. For simplicity and broader applicability, a protocol for the direct N-arylation of the pyrazole is presented, which is often catalyzed by copper or palladium complexes. However, a more common approach for pyrazoles is the palladium-catalyzed coupling of a halogenated pyrazole with an arylboronic acid.[10][11]

Protocol 2: Palladium-Catalyzed N-Arylation (Conceptual)

This protocol outlines a general approach for the N-arylation of a pre-functionalized pyrazole. First, the N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would need to be halogenated at the N1 position (e.g., using N-bromosuccinimide), a step not detailed here but is a standard procedure.

Materials:

  • N1-bromo-N,N'-(pyrazole-3,5-diyl)diacetamide (hypothetical intermediate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine the N1-bromo-pyrazole derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and temperature can significantly influence the reaction rate and yield.

III. Derivatization via Click Chemistry

For creating a diverse library of compounds, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach.[12][13] This requires the initial synthesis of an azide- or alkyne-functionalized pyrazole derivative.

Protocol 3: Synthesis of an N1-Propargyl Pyrazole Derivative

This is a prerequisite step for subsequent click reactions.

Procedure:

  • Follow the N-alkylation protocol (Protocol 1) using propargyl bromide as the alkylating agent. This will yield N-(1-(prop-2-yn-1-yl)-5-acetamido-1H-pyrazol-3-yl)acetamide.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • N1-propargyl pyrazole derivative

  • A variety of organic azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water, DMF)

Procedure:

  • Dissolve the N1-propargyl pyrazole derivative (1.0 equivalent) and the organic azide (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 t-butanol/water).

  • Add sodium ascorbate (0.2 equivalents) to the solution.

  • Add copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting triazole derivative by column chromatography or recrystallization.

Causality: The copper(I) catalyst, generated in situ from the reduction of copper(II) sulfate by sodium ascorbate, is crucial for activating the terminal alkyne and facilitating the [3+2] cycloaddition with the azide. This reaction is highly specific and proceeds under mild conditions, making it ideal for library synthesis.

Biological Screening Protocols

Once a library of derivatized compounds is synthesized, the next critical step is to evaluate their biological activity. Here, we provide standardized protocols for preliminary antimicrobial and anticancer screening.

I. Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14][15]

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • DMSO (for dissolving compounds)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the microbial suspension.

  • Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and DMSO, but no compound).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth. Optionally, add resazurin solution and incubate for a further 2-4 hours; a color change from blue to pink indicates viable cells.

II. In Vitro Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]

Protocol 6: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrazole derivatives

  • Doxorubicin or cisplatin as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds and the positive control in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Visualization

Quantitative Data Summary

The results of the biological screening should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives (Example Data)

Compound IDR-Group (N1 Position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PD-01 -CH₃64128>256
PD-02 -CH₂Ph3264128
PD-03 -Ph163264
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A8

Table 2: Anticancer Activity of Pyrazole Derivatives (Example Data)

Compound IDR-Group (N1 Position)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
PD-01 -CH₃>100>100
PD-02 -CH₂Ph45.268.7
PD-03 -Ph12.522.1
Doxorubicin N/A0.81.2
Experimental Workflows

Visualizing the experimental workflows can aid in understanding the overall process from synthesis to biological evaluation.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start N,N'-(1H-Pyrazole-3,5-diyl)diacetamide derivatization Derivatization (N-Alkylation, N-Arylation, Click Chemistry) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (MTT Assay) characterization->anticancer data_analysis Data Analysis (SAR Studies) antimicrobial->data_analysis anticancer->data_analysis lead_id lead_id data_analysis->lead_id Lead Identification

Caption: Workflow for derivatization and biological screening.

Hypothetical Signaling Pathway Inhibition

A potential mechanism of action for novel anticancer pyrazole derivatives could involve the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative (PD-03) Pyrazole->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Conclusion

This application note provides a detailed framework for the derivatization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and subsequent biological screening of the resulting compound library. The protocols for N-alkylation, N-arylation, and click chemistry offer versatile strategies for generating a diverse set of novel pyrazole derivatives. The outlined antimicrobial and anticancer screening methods provide a robust starting point for identifying biologically active compounds. By systematically synthesizing and evaluating these derivatives, researchers can effectively explore the chemical space around the pyrazole scaffold, paving the way for the discovery of new therapeutic agents.

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Application Notes and Protocols: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a Versatile Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in Heterocyclic Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have garnered significant attention due to their diverse pharmacological activities, including their roles as potent protein kinase inhibitors in cancer therapy.[3][4] The synthesis of these complex scaffolds often relies on the cyclocondensation of 3,5-diaminopyrazole with 1,3-bielectrophilic partners.[4]

While 3,5-diaminopyrazole is the direct precursor, its high reactivity and potential instability can present challenges in handling and storage. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide emerges as a strategically advantageous building block. This diacetylated derivative offers enhanced stability as a crystalline solid, making it easier to handle, purify, and store over extended periods. The acetyl groups serve as protecting groups for the reactive amino functionalities, which can be readily removed in situ under the acidic conditions typically employed for cyclocondensation reactions. This guide provides a comprehensive overview of the synthesis of N,N'-(1H-pyrazole-3,5-diyl)diacetamide and detailed protocols for its application in the construction of medicinally relevant fused pyrazolo[1,5-a]pyrimidine scaffolds.

Physicochemical Properties

PropertyValue
IUPAC Name N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
CAS Number 62679-00-9[5]
Molecular Formula C₇H₁₀N₄O₂[5]
Molecular Weight 182.18 g/mol [5]
Appearance White to off-white crystalline solid
Storage Sealed in a dry environment at room temperature[5]

Synthesis and Characterization of the Building Block

The synthesis of N,N'-(1H-pyrazole-3,5-diyl)diacetamide is a straightforward acetylation of the parent 3,5-diaminopyrazole. This process enhances the compound's stability and handling characteristics.

Synthesis_of_Diacetamide Diaminopyrazole 3,5-Diaminopyrazole Diacetamide N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Diaminopyrazole->Diacetamide Acetylation AceticAnhydride Acetic Anhydride (or Acetyl Chloride) AceticAnhydride->Diacetamide Solvent Pyridine or Glacial Acetic Acid Solvent->Diacetamide

Caption: Synthesis of the diacetamide building block.

Protocol 1: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Rationale: This protocol employs acetic anhydride as the acetylating agent in glacial acetic acid. The acid serves as both the solvent and a catalyst for the reaction. The use of a slight excess of acetic anhydride ensures complete diacetylation of the diamine.

Materials:

  • 3,5-Diaminopyrazole

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-diaminopyrazole (1.0 eq.) in glacial acetic acid (10 mL per gram of diamine).

  • To this suspension, add acetic anhydride (2.2 eq.) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.

  • A white precipitate of N,N'-(1H-pyrazole-3,5-diyl)diacetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.

  • Dry the product under vacuum.

Characterization: The identity and purity of the synthesized N,N'-(1H-pyrazole-3,5-diyl)diacetamide should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include resonances for the two acetyl methyl groups, the pyrazole C4-H, and the two N-H protons.

  • ¹³C NMR: Expected signals include resonances for the acetyl methyl carbons, the two carbonyl carbons, and the three pyrazole ring carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) should be present.

Application in Fused Heterocycle Synthesis: The Pyrazolo[1,5-a]pyrimidine Scaffold

N,N'-(1H-pyrazole-3,5-diyl)diacetamide is an excellent precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. The general strategy involves a cyclocondensation reaction with a 1,3-bielectrophilic component, such as a 1,3-dicarbonyl compound.[4] A key aspect of this process is the proposed in situ hydrolysis of the acetyl groups under acidic conditions to generate the highly reactive 3,5-diaminopyrazole, which then undergoes the cyclization cascade.

General_Workflow cluster_0 Step 1: In Situ Deacetylation cluster_1 Step 2: Cyclocondensation Diacetamide N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Diaminopyrazole 3,5-Diaminopyrazole (Reactive Intermediate) Diacetamide->Diaminopyrazole H+, H₂O FusedProduct Pyrazolo[1,5-a]pyrimidine Diaminopyrazole->FusedProduct Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->FusedProduct

Caption: General workflow for fused heterocycle synthesis.

Mechanistic Rationale

The cyclocondensation reaction proceeds through a well-established pathway. The in situ generated 3,5-diaminopyrazole acts as a binucleophile. The more nucleophilic exocyclic amino group (at C5) initiates the reaction by attacking one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the pyrazole ring nitrogen (N1) onto the second carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The use of glacial acetic acid as the solvent facilitates both the initial deacetylation and the subsequent dehydration steps.

Mechanism A N,N'-Diacetyl- 3,5-diaminopyrazole B 3,5-Diaminopyrazole A->B H+, H₂O (Deacetylation) D Initial Adduct B->D C 1,3-Dicarbonyl C->D Nucleophilic Attack E Enamine Intermediate D->E - H₂O F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrazolo[1,5-a]pyrimidine F->G - H₂O (Aromatization)

Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.

Protocol 2: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

Rationale: This protocol demonstrates the synthesis of a disubstituted pyrazolo[1,5-a]pyrimidine using acetylacetone as the 1,3-dicarbonyl partner. The reaction is conducted in glacial acetic acid, which facilitates the necessary deacetylation and dehydration steps.

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (assuming a phenyl group at C3 of the diaminopyrazole precursor for this example, or using the appropriate substituted diacetamide)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of N,N'-(3-phenyl-1H-pyrazole-3,5-diyl)diacetamide (1.0 eq.) in glacial acetic acid (15 mL per gram of diacetamide), add acetylacetone (1.2 eq.).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

Expected Product Characterization:

  • ¹H NMR: Signals for the two methyl groups, the pyrazole C3-H, the pyrimidine C6-H, and the phenyl protons.

  • ¹³C NMR: Resonances for the methyl carbons, the aromatic carbons of both the fused ring system and the phenyl substituent.

  • MS: Molecular ion peak corresponding to the product.

Protocol 3: Synthesis of Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Rationale: This protocol illustrates the use of an unsymmetrical β-ketoester, ethyl acetoacetate, to construct a functionalized pyrazolo[1,5-a]pyrimidine. The reaction is regioselective, with the more reactive ketone carbonyl typically reacting first with the exocyclic amino group.

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

  • Ethyl Acetoacetate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve N,N'-(1H-pyrazole-3,5-diyl)diacetamide (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in glacial acetic acid (20 mL per gram of diacetamide).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the acetic acid under reduced pressure and add cold ethanol to induce crystallization.

  • Collect the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.

Expected Product Characterization:

  • ¹H NMR: Signals for the ethyl ester (triplet and quartet), the methyl group, and the pyrazole and pyrimidine ring protons. The hydroxyl proton may be broad or exchangeable.

  • ¹³C NMR: Resonances for the ethyl ester carbons, the methyl carbon, the carbonyl carbon, and the carbons of the fused heterocyclic core.

  • MS: Molecular ion peak confirming the product's mass.

Conclusion and Future Perspectives

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide serves as a stable and convenient precursor for the synthesis of a wide array of fused pyrazole heterocycles. Its application, particularly in the construction of pyrazolo[1,5-a]pyrimidines, provides a reliable pathway to access compounds of significant interest to the drug discovery and development community. The protocols outlined herein demonstrate the utility of this building block in creating both simple and functionalized pyrazolo[1,5-a]pyrimidine scaffolds. The exploration of this building block with a broader range of 1,3-bielectrophiles, including enaminones and other activated systems, will undoubtedly continue to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of novel therapeutic agents.[6][7]

References

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  • Jida, M., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(21), 5085. Available at: [Link]

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Application Notes and Protocols for Screening N,N'-(1H-Pyrazole-3,5-diyl)diacetamide for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide for potential anti-inflammatory activity. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects.[1][2] This guide outlines a tiered screening approach, commencing with foundational in vitro assays to elucidate the compound's effect on key inflammatory mediators, followed by a well-established in vivo model to assess its efficacy in a biological system. The protocols herein are designed to be robust and reproducible, providing a solid framework for the preliminary evaluation of this compound's therapeutic potential.

Introduction and Rationale

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives demonstrating significant anti-inflammatory properties.[1][2][3] The success of celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, underscores the therapeutic potential of this chemical class. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a symmetrically substituted diacetylated aminopyrazole. The presence of the pyrazole core, coupled with the amide functionalities, suggests a potential for interaction with biological targets involved in the inflammatory cascade. This document provides a systematic approach to investigate this hypothesis.

Proposed Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

While commercially available from suppliers such as Lead Sciences[4], a plausible synthetic route for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves the reaction of 3,5-diamino-1H-pyrazole with an acetylating agent like acetic anhydride or acetyl chloride. This reaction would lead to the diacetylation of the amino groups at the 3 and 5 positions of the pyrazole ring. The starting material, 3,5-diamino-1H-pyrazole, can be synthesized from the condensation of malononitrile with hydrazine.

Tier 1: In Vitro Screening Cascade

The initial phase of screening focuses on cell-based assays to determine the compound's ability to modulate key inflammatory pathways in a controlled environment. This approach allows for the assessment of cytotoxicity and the elucidation of potential mechanisms of action.

Assessment of Cytotoxicity

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide on the selected cell line. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay evaluates the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide in LPS-Stimulated RAW 264.7 Cells

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6] Pre-treat the cells with non-toxic concentrations of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for an additional 24 hours.[5] Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control inhibitor (e.g., L-NAME).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light.[7] Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory response. This assay measures the effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

Protocol: TNF-α and IL-6 ELISA

  • Cell Culture and Stimulation: Seed RAW 264.7 cells and treat with N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and LPS as described in the Griess assay protocol.[8]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[9][10][11]

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of the COX-2 enzyme, a key target for many anti-inflammatory drugs.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare all reagents from a commercial COX-2 inhibitor screening kit according to the manufacturer's protocol.[12] This typically includes reconstituting the human recombinant COX-2 enzyme.[12]

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.[13] Include an enzyme control (no inhibitor) and a positive control inhibitor (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period.

  • Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the rate of fluorescence generation in the presence of the test compound to the enzyme control. Determine the IC50 value of the compound.

Visualization of In Vitro Screening Workflow

Caption: Workflow for the in vitro screening of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Tier 2: In Vivo Efficacy Model

Compounds demonstrating promising activity in the in vitro assays should be advanced to an in vivo model of acute inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for this purpose.[15]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose) administered orally.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg) or another standard NSAID, administered orally.

    • Group 3-5 (Test Compound): N,N'-(1H-Pyrazole-3,5-diyl)diacetamide at different doses (e.g., 10, 25, 50 mg/kg), administered orally.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[15]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of paw edema at each time point for each group relative to the initial paw volume. Determine the percentage of inhibition of edema by the test compound compared to the control group.

Visualization of Key Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates TNFa_IL6 TNF-α, IL-6 NFkB->TNFa_IL6 upregulates NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces Inflammation Inflammation NO->Inflammation PGs->Inflammation TNFa_IL6->Inflammation Compound N,N'-(1H-Pyrazole-3,5- diyl)diacetamide Compound->NFkB inhibits? Compound->iNOS inhibits? Compound->COX2 inhibits?

Caption: Potential targets of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in the LPS-induced inflammatory pathway.

Data Interpretation and Expected Outcomes

The screening cascade is designed to provide a comprehensive preliminary assessment of the anti-inflammatory potential of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Data Presentation:

AssayParameterExpected Outcome for Active Compound
MTT Assay % Cell ViabilityNo significant reduction in cell viability at effective concentrations.
Griess Assay % Inhibition of NO productionDose-dependent reduction in nitric oxide levels.
Cytokine ELISA % Inhibition of TNF-α/IL-6Dose-dependent reduction in cytokine secretion.
COX-2 Assay % Inhibition of COX-2 activityDose-dependent inhibition of COX-2 enzyme activity.
Paw Edema Model % Inhibition of paw edemaSignificant reduction in paw volume compared to the control group.

A compound is considered a promising candidate for further development if it demonstrates:

  • Low cytotoxicity.

  • Potent inhibition of NO and pro-inflammatory cytokine production.

  • A clear mechanism of action, such as COX-2 inhibition.

  • Significant reduction of inflammation in the in vivo model.

Concluding Remarks

The methodologies outlined in this application note provide a robust and scientifically sound framework for the initial screening of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a potential anti-inflammatory agent. A positive outcome from this screening cascade would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • Bulletin. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]

  • Invitrogen. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]

  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • World Vet. J. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. Retrieved from [Link]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

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The Strategic Role of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, prized for its versatile chemical reactivity and its presence in a multitude of highly active fungicides, herbicides, and insecticides.[1][2] Its derivatives have led to the commercialization of numerous successful products that play a vital role in global food security.[3] Among the vast family of pyrazole-based building blocks, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide emerges as a strategic intermediate, particularly in the synthesis of complex, multi-cyclic agrochemical scaffolds. This technical guide elucidates the synthesis and application of this diacetamide, focusing on its role as a protected precursor to 3,5-diaminopyrazole, a key component in the construction of potent pyrazolo[1,5-a]pyrimidine fungicides.

Physicochemical Properties of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueReference
CAS Number 62679-00-9[4]
Molecular Formula C7H10N4O2[4]
Molecular Weight 182.18 g/mol [4]
Appearance Off-white to light yellow crystalline powderCommercially available data
Purity Typically ≥97%[4]
Storage Conditions Sealed in a dry environment at room temperature[4]

Synthetic Protocols: From Precursor to the Diacetamide Intermediate

The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a two-step process commencing with the formation of its precursor, 3,5-diaminopyrazole.

Protocol 1: Synthesis of 3,5-Diaminopyrazole

The synthesis of 3,5-diaminopyrazole is well-established and typically proceeds via the cyclization of malononitrile with hydrazine.[5]

Reaction Scheme:

Synthesis_of_3_5_Diaminopyrazole cluster_reactants Reactants cluster_conditions Conditions malononitrile Malononitrile diaminopyrazole 3,5-Diaminopyrazole malononitrile->diaminopyrazole hydrazine Hydrazine Hydrate hydrazine->diaminopyrazole ethanol Ethanol (solvent) reflux Reflux

Figure 1: Synthesis of 3,5-Diaminopyrazole.

Materials:

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for purification, if necessary)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile in ethanol.

  • Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

  • Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • For further purification, the crude product can be recrystallized from water or an ethanol/water mixture, with the addition of activated carbon to decolorize the solution.

  • Dry the purified 3,5-diaminopyrazole in a vacuum oven.

Protocol 2: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

The acetylation of 3,5-diaminopyrazole is a straightforward process that protects the reactive amino groups. This protection is crucial for controlling regioselectivity in subsequent reactions.

Reaction Scheme:

Acetylation_of_3_5_Diaminopyrazole cluster_reactants Reactants cluster_conditions Conditions diaminopyrazole 3,5-Diaminopyrazole diacetamide N,N'-(1H-Pyrazole-3,5-diyl)diacetamide diaminopyrazole->diacetamide acetyl_chloride Acetyl Chloride (2 eq.) acetyl_chloride->diacetamide pyridine Pyridine (solvent/base) cooling 0-5 °C

Figure 2: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Materials:

  • 3,5-Diaminopyrazole

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Crushed ice

  • Dilute hydrochloric acid

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 3,5-diaminopyrazole in anhydrous pyridine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (2 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the pyridine.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

  • Dry the product in a vacuum oven.

Application in Agrochemical Synthesis: A Gateway to Pyrazolo[1,5-a]pyrimidine Fungicides

The primary utility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in agrochemical synthesis is to serve as a protected form of 3,5-diaminopyrazole. The acetyl groups moderate the nucleophilicity of the amino moieties, allowing for controlled and regioselective reactions at other positions of the pyrazole ring or with other reagents. A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidine-based fungicides, which are known for their efficacy against a range of plant pathogens.

The general synthetic strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a 3-aminopyrazole derivative. The use of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide requires a deprotection step to liberate the free amino group for the cyclization reaction.

Protocol 3: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Fungicide

This protocol outlines a representative synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many commercial fungicides.

Synthetic Workflow:

Fungicide_Synthesis_Workflow diacetamide N,N'-(1H-Pyrazole-3,5-diyl)diacetamide diaminopyrazole 3,5-Diaminopyrazole diacetamide->diaminopyrazole Deprotection hydrolysis Acidic Hydrolysis (e.g., HCl) fungicide Pyrazolo[1,5-a]pyrimidine Fungicide Scaffold diaminopyrazole->fungicide dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->fungicide cyclization Condensation/ Cyclization

Figure 3: Workflow for Pyrazolo[1,5-a]pyrimidine Fungicide Synthesis.

Part A: Deprotection of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

  • Concentrated hydrochloric acid

  • Water

  • Sodium hydroxide solution

Procedure:

  • Suspend N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in a mixture of water and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a sodium hydroxide solution to precipitate the 3,5-diaminopyrazole.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Part B: Condensation and Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

Materials:

  • 3,5-Diaminopyrazole (from Part A)

  • A suitable 1,3-dicarbonyl compound (e.g., a substituted malonaldehyde or a β-ketoester)

  • Glacial acetic acid or another suitable solvent/catalyst

Procedure:

  • In a round-bottom flask, dissolve the 3,5-diaminopyrazole in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux for 2-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The pyrazolo[1,5-a]pyrimidine product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to yield the purified fungicide scaffold.

Conclusion: A Versatile Building Block for Agrochemical Innovation

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide serves as a valuable and strategic intermediate in the synthesis of advanced pyrazole-based agrochemicals. Its utility as a protected form of 3,5-diaminopyrazole allows for precise chemical manipulations, leading to the efficient and regioselective construction of complex heterocyclic systems like the pyrazolo[1,5-a]pyrimidines. The protocols detailed herein provide a comprehensive guide for researchers and scientists in the agrochemical industry to effectively utilize this versatile building block in the development of novel and effective crop protection solutions.

References

  • Lead Sciences. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. [Link]

  • Zhang, J., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.
  • ResearchGate. The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b.[Link]

  • Lassagne, F., et al. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Elmaaty, A., et al. (2014). Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5- diaminopyrazoles. International Journal of Organic Chemistry, 4, 245-269.
  • Google P
  • Martins, P., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 7(8), 819-859. [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2959-2972. [Link]

  • Google Patents. Process for the production of pyrazoles.
  • Academia.edu. Studies on 3,5-diaminopyrazole derivatives. [Link]

  • Nielsen, S. F., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2841. [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. [Link]

  • El-Sayed, N. N. E. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society, 83(1), 1-28.
  • Google Patents. Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1501-1534.
  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis. The following content is structured as a series of common questions and issues encountered in the lab, providing not just solutions, but the chemical reasoning behind them.

I. Reaction Overview & Mechanism

The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is typically achieved through the diacylation of 3,5-diamino-1H-pyrazole using an acetylating agent, most commonly acetic anhydride or acetyl chloride.

Reaction Scheme:

Caption: General synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

The reaction proceeds via nucleophilic attack of the exocyclic amino groups of the pyrazole onto the carbonyl carbon of the acetylating agent. The pyrazole ring itself possesses nucleophilic nitrogen atoms, which can lead to side reactions if conditions are not optimized.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis, providing explanations and actionable steps.

Category 1: Low or No Yield

Q1: My reaction has produced a very low yield, or no product at all. What are the primary causes?

A1: Low or no yield is a common problem that can typically be traced back to a few key areas: reagent quality, reaction conditions, or incomplete reaction.

  • Reagent Quality & Stoichiometry:

    • Starting Material Purity: The purity of the 3,5-diamino-1H-pyrazole is critical. Impurities can interfere with the reaction. Ensure it is pure and completely dry, as moisture will consume the acetic anhydride.

    • Acetylating Agent: Acetic anhydride is susceptible to hydrolysis. Use a freshly opened bottle or a properly stored one. An excess of acetic anhydride is typically required to drive the reaction to completion and to account for any potential hydrolysis.

    • Solvent: If using a solvent like acetic acid, ensure it is glacial (anhydrous). Water is detrimental to the reaction.

  • Reaction Conditions:

    • Temperature: This acylation often requires heat to proceed at a reasonable rate. Refluxing in acetic acid or heating at elevated temperatures (e.g., 100-120 °C) is common. Insufficient temperature will result in a sluggish or incomplete reaction.

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup Procedure:

    • The product can be lost during workup if not performed carefully. The precipitation of the product upon cooling or addition of water must be complete. Cooling the mixture in an ice bath for an extended period can improve recovery.[1][2]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Purity & Stoichiometry - Is 3,5-diaminopyrazole pure/dry? - Is acetic anhydride fresh? - Is solvent anhydrous? start->check_reagents check_conditions Review Reaction Conditions - Was temperature high enough (reflux)? - Was reaction time sufficient? check_reagents->check_conditions Reagents OK rerun_dry Action: Rerun experiment with dried reagents under inert atmosphere. check_reagents->rerun_dry Suspect Contamination check_workup Analyze Workup Procedure - Was precipitation complete? - Was product lost during filtration/washing? check_conditions->check_workup Conditions OK increase_params Action: Increase temperature and/or prolong reaction time. Monitor via TLC. check_conditions->increase_params Sub-optimal optimize_workup Action: Optimize precipitation. Cool for longer, use anti-solvent (e.g., cold water/ether).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZxRjYmKxF0qwwTClTMznXOfiqM3wj2XVvZaFX2adiES7K1pgjAMdHEJ1vSGCgVh-XQXBtuCDuU8WkA83nFDiHcchjcw3Zfaj6qKxCoN4Fbrl7qqOb9v5rvGVT64FmPhWJ4yBM)] check_workup->optimize_workup Product Loss Likely

Sources

Technical Support Center: Purification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.

Introduction: The Challenge of Purifying a Polar Heterocycle

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a polar, heterocyclic compound containing both acidic (pyrazole N-H) and basic (pyrazole nitrogens) functionalities, as well as two amide groups. This combination of functional groups can lead to challenging purification profiles due to its potential for strong interactions with stationary phases in chromatography and variable solubility in common organic solvents. This guide will address the most frequently encountered issues during the purification of this and structurally similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a sticky oil or an amorphous solid that is difficult to handle. How can I induce crystallization?

Answer:

This is a common issue with polar molecules that can be resistant to forming a crystalline lattice. The problem often lies in the presence of residual solvents or minor impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Solvent Trituration: This is the first and often most effective step. The goal is to "wash" the crude material with a solvent in which your desired compound has very low solubility, but the impurities are soluble.

    • Protocol:

      • Place your crude material in a flask.

      • Add a small volume of a non-polar solvent like diethyl ether, hexane, or ethyl acetate.[1]

      • Stir the mixture vigorously with a spatula or a magnetic stirrer. Your compound should ideally remain a solid or precipitate out, while impurities dissolve.

      • Decant or filter the solvent.

      • Repeat the process 2-3 times.

      • Dry the resulting solid under vacuum.

  • Recrystallization: If trituration yields a solid, recrystallization is the next step to achieve high purity. The key is selecting an appropriate solvent system. Given the polar nature of your compound, consider the following:

    • Single Solvent System: Methanol or ethanol are good starting points for polar compounds.[1][2]

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or an alcohol-water mixture) and then slowly add a less polar "anti-solvent" (e.g., water, diethyl ether, or hexane) until you observe turbidity.[1] Allow the solution to cool slowly to promote the formation of well-defined crystals.

Causality: Impurities disrupt the ordered arrangement of molecules necessary for crystallization. Trituration removes these disruptive impurities, while slow cooling during recrystallization provides the thermodynamic favorability for crystal lattice formation.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Sticky Oil/Amorphous Solid) Trituration Trituration (e.g., Diethyl Ether) Crude->Trituration Remove soluble impurities Recrystallization Recrystallization (e.g., Methanol/Water) Trituration->Recrystallization Further purification Pure Pure Crystalline Product Recrystallization->Pure

Caption: A general workflow for the purification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

FAQ 2: I am seeing a significant loss of my compound during silica gel column chromatography. What is causing this and how can I prevent it?

Answer:

The acidic nature of standard silica gel can lead to strong adsorption of basic compounds like pyrazoles, causing poor recovery. The amide functionalities can also contribute to this issue through hydrogen bonding with the silica surface.

Troubleshooting Steps:

  • Deactivating the Silica Gel: Neutralizing the acidic sites on the silica gel is crucial.

    • Protocol:

      • Prepare a slurry of your silica gel in the desired non-polar solvent for packing your column.

      • Add 1-2% triethylamine (Et3N) or a few drops of ammonia in methanol to the slurry.[1]

      • Mix thoroughly before packing the column.

      • Incorporate 0.5-1% Et3N into your mobile phase to maintain the deactivation during the run.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Neutral Alumina: This is a good alternative to silica gel for basic compounds.

    • Reversed-Phase Chromatography (C18): Given the polarity of your compound, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol with a suitable modifier (e.g., formic acid or ammonium formate) can be very effective.

Causality: The lone pairs on the pyrazole nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. Deactivation with a base like triethylamine neutralizes these acidic sites, minimizing this interaction and allowing for better elution of your compound.

Data Summary: Stationary Phase Selection
Stationary PhaseMobile Phase SystemBest ForPotential Issues
Silica Gel Hexane/Ethyl AcetateLess polar compoundsStrong adsorption of basic compounds
Deactivated Silica Gel Hexane/Ethyl Acetate + 1% Et3NBasic, polar compoundsMay require optimization of base concentration
Neutral Alumina Dichloromethane/MethanolBasic compoundsCan have different selectivity than silica
Reversed-Phase (C18) Water/Acetonitrile or MethanolHighly polar compoundsMay require buffer for good peak shape
FAQ 3: My NMR spectrum shows persistent impurities even after recrystallization. What are the likely side products and how can I remove them?

Answer:

The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide likely involves the acetylation of 3,5-diamino-1H-pyrazole. Common impurities can include the mono-acetylated intermediate and unreacted starting material.

Troubleshooting Strategies:

  • Acid-Base Extraction: This technique can be used to separate your neutral di-acetylated product from basic starting materials or acidic byproducts.

    • Protocol to Remove Basic Impurities (e.g., 3,5-diamino-1H-pyrazole):

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will move to the aqueous layer as their protonated salts.

      • Separate the layers and wash the organic layer with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain your purified product.

  • Preparative HPLC: For removing closely related impurities like the mono-acetylated product, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.

    • Method Development: Start with an analytical HPLC method to determine the optimal mobile phase for separation. A gradient method from a polar solvent (e.g., water with 0.1% formic acid) to a less polar organic solvent (e.g., acetonitrile or methanol) on a C18 column is a good starting point.[3][4]

Causality: The difference in the pKa values of the starting diamine, the mono-acetylated intermediate, and the final di-acetylated product allows for their separation using acid-base extraction. The diamine is significantly more basic and will be readily protonated and extracted into the aqueous acid phase.

Logical Troubleshooting for Persistent Impurities

ImpurityTroubleshooting Start Impure Product after Initial Purification CheckNMR Analyze NMR Spectrum Identify Impurity Type Start->CheckNMR BasicImpurity Basic Impurity? (e.g., Starting Amine) CheckNMR->BasicImpurity AcidBaseExtraction Perform Acid-Base Extraction BasicImpurity->AcidBaseExtraction Yes NeutralImpurity Neutral Impurity? (e.g., Mono-acetylated) BasicImpurity->NeutralImpurity No PureProduct High Purity Product AcidBaseExtraction->PureProduct PrepHPLC Use Preparative HPLC NeutralImpurity->PrepHPLC Yes NeutralImpurity->PureProduct No/Uncertain PrepHPLC->PureProduct

Caption: A decision tree for troubleshooting persistent impurities.

Purity Assessment

After purification, it is crucial to assess the purity of your N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. A combination of the following analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[2][5][6]

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity.

By employing these troubleshooting strategies and analytical techniques, you can effectively overcome the challenges associated with the purification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and obtain a highly pure final product for your research and development needs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2022). ResearchGate. Retrieved from [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved from [Link]

  • Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ... (2017). Google Patents.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). NIH. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Pyrazole cores are ubiquitous in pharmaceuticals and agrochemicals, making their selective functionalization a critical step in synthetic campaigns.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the N-alkylation of pyrazoles, ensuring you can optimize your reaction conditions for yield, regioselectivity, and efficiency.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Yield

Question: I am not getting any, or very little, of my desired N-alkylated pyrazole. What are the likely causes and how can I fix this?

Answer: Low or no yield in a pyrazole N-alkylation reaction can stem from several factors, ranging from the reactivity of your starting materials to the choice of reaction conditions. Let's break down the troubleshooting process.

LowYield start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry Are pyrazole, alkylating agent, and base fresh and pure? Is the stoichiometry correct? start->check_reagents check_base 2. Evaluate Base Strength & Solubility Is the base strong enough to deprotonate the pyrazole? Is it soluble in the reaction solvent? check_reagents->check_base Reagents OK reagents_issue Action: Use fresh, purified reagents. | Verify stoichiometry. check_reagents->reagents_issue Issue Found check_solvent 3. Assess Solvent Choice Is the solvent appropriate for the reaction type (e.g., polar aprotic for SN2)? Are reactants soluble? check_base->check_solvent Base is appropriate base_issue Action: Switch to a stronger or more soluble base (e.g., NaH, K2CO3, Cs2CO3). | Consider phase-transfer catalysis. check_base->base_issue Issue Found check_temp 4. Consider Reaction Temperature Is the temperature sufficient for the reaction to proceed? Could side reactions be occurring at this temperature? check_solvent->check_temp Solvent is suitable solvent_issue Action: Change to a different solvent (e.g., DMF, DMSO, Acetonitrile). | Ensure adequate stirring. check_solvent->solvent_issue Issue Found check_electrophile 5. Examine Alkylating Agent Reactivity Is the leaving group on the alkylating agent sufficiently labile? Is the electrophile prone to decomposition? check_temp->check_electrophile Temperature is optimized temp_issue Action: Increase temperature incrementally. | Consider microwave irradiation for faster reaction times. check_temp->temp_issue Issue Found solution Optimized Reaction check_electrophile->solution Electrophile is reactive electrophile_issue Action: Use a more reactive alkylating agent (e.g., iodide instead of bromide). | Consider alternative alkylation methods. check_electrophile->electrophile_issue Issue Found

Caption: Troubleshooting workflow for low yield in pyrazole N-alkylation.

In-depth Causality:

  • Base Selection: The pKa of the pyrazole NH is typically in the range of 14-15. Therefore, a sufficiently strong base is required for deprotonation to form the pyrazolate anion, which is the active nucleophile. For instance, while a weaker base like potassium carbonate (K₂CO₃) may be sufficient in a polar aprotic solvent like DMF, a stronger base such as sodium hydride (NaH) might be necessary for less acidic pyrazoles or in less polar solvents.[1] The choice of base can also influence regioselectivity.[1]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for Sₙ2-type N-alkylations as they solvate the cation of the base while leaving the pyrazolate anion highly reactive. Protic solvents, on the other hand, can solvate the anion, reducing its nucleophilicity.

  • Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The reactivity order is generally I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Additionally, some complex alkylating agents may be unstable under the reaction conditions.

  • Alternative Methods: If traditional methods fail, consider alternative activation strategies.

    • Acid Catalysis: For certain electrophiles like trichloroacetimidates, a Brønsted acid catalyst can be used, avoiding the need for a strong base.[3] This method is particularly useful for substrates that are sensitive to basic conditions.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for sluggish reactions.[4]

    • Phase-Transfer Catalysis: This technique can be effective when dealing with reagents that have low solubility in the reaction medium.[5]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common and significant challenge.[1][6] The outcome is a delicate balance of steric and electronic factors of the pyrazole, the electrophile, and the reaction conditions.

FactorInfluence on RegioselectivityRecommended Strategy
Steric Hindrance Bulky substituents on the pyrazole ring will direct the alkylating agent to the less hindered nitrogen.Introduce a bulky protecting group at the 3- or 5-position to direct alkylation to the other nitrogen.[7]
Electronic Effects Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.The more nucleophilic nitrogen is generally the one further away from an electron-withdrawing group. Computational studies can help predict the more nucleophilic nitrogen.[8]
Base/Counter-ion The size of the cation from the base can influence which nitrogen is sterically more accessible for alkylation.Larger cations (e.g., Cs⁺ from Cs₂CO₃) can favor alkylation at the less sterically hindered nitrogen.
Alkylating Agent Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.Use a sterically demanding alkylating agent to improve selectivity.
Solvent The solvent can influence the aggregation state of the pyrazolate and the nature of the transition state.Experiment with a range of solvents from polar aprotic (DMF, DMSO) to non-polar (Toluene, Dioxane).
Temperature Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products.Running the reaction at a lower temperature may improve regioselectivity.
Protecting Groups The use of a removable directing group can provide excellent regiocontrol.A removable group at one of the nitrogen atoms can force alkylation at the other, after which the protecting group is removed.

In-depth Causality:

The regioselectivity of pyrazole N-alkylation is often dictated by a combination of the "Fronter-controlled" (electronic) and "Steric-controlled" pathways. In many cases, the N1 and N2 positions have very similar electronic properties, making steric hindrance the dominant factor.[1] For instance, a bulky substituent at the C3 position will generally direct alkylation to the N1 position.

Computational chemistry can be a powerful tool to predict the outcome of these reactions. By calculating the activation energies for the N1 and N2 alkylation pathways, one can often predict the major regioisomer.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for pyrazole N-alkylation?

A1: There is no single "best" base as the optimal choice depends on the specific pyrazole and alkylating agent. However, a good starting point for many systems is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF .[1] If this proves ineffective, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be employed.

Q2: Can I perform a pyrazole N-alkylation under neutral or acidic conditions?

A2: Yes, while traditional methods use a base, there are alternatives. N-alkylation of pyrazoles can be achieved using trichloroacetimidate electrophiles with a Brønsted acid catalyst.[3] This approach is beneficial for base-sensitive substrates.

Q3: How can I alkylate a pyrazole that is poorly soluble?

A3: For poorly soluble pyrazoles, consider using a solvent in which it has better solubility, such as DMF or DMSO. Alternatively, phase-transfer catalysis can be a highly effective method.[5] This involves using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the pyrazolate anion from a solid or aqueous phase into an organic phase where the alkylating agent is present.

Q4: My pyrazole has multiple reactive sites (e.g., another NH group, an OH group). How can I achieve selective N-alkylation on the pyrazole ring?

A4: This requires a careful strategy involving protecting groups . You will need to protect the other reactive sites with appropriate protecting groups that are stable to the N-alkylation conditions. After the pyrazole N-alkylation is complete, the protecting groups can be selectively removed.

Q5: What is the role of chelation in controlling regioselectivity?

A5: In some cases, a substituent on the pyrazole ring can coordinate with the metal cation of the base, forming a chelate complex. This complex can sterically block one of the nitrogen atoms, directing the alkylating agent to the other nitrogen with high selectivity.[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-alkylation using K₂CO₃ in Acetonitrile

This protocol is a good starting point for a wide range of pyrazoles and alkylating agents.

  • To a solution of the pyrazole (1.0 eq) in dry acetonitrile (0.1 M), add potassium carbonate (1.5 - 2.0 eq).

  • Add the alkylating agent (1.1 - 1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

GeneralProtocol start Start step1 1. Dissolve pyrazole in dry acetonitrile start->step1 step2 2. Add K2CO3 step1->step2 step3 3. Add alkylating agent step2->step3 step4 4. Reflux and monitor reaction step3->step4 step5 5. Cool and filter step4->step5 step6 6. Concentrate filtrate step5->step6 step7 7. Purify by column chromatography step6->step7 end Pure N-alkylated pyrazole step7->end

Caption: Step-by-step workflow for a general pyrazole N-alkylation.

Protocol 2: N-alkylation of Sterically Hindered Pyrazoles using NaH in DMF

This protocol is suitable for less reactive pyrazoles or when a stronger base is required.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the pyrazole (1.0 eq) in dry DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1-18. [Link]

  • García, J. I., Mayoral, J. A., & Salvatella, L. (2005). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 70(23), 9373–9380. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-118. [Link]

  • Matos, M. A. R., & Afonso, C. A. M. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Catalysis Communications, 11(8), 717-721. [Link]

  • Huang, A., Li, J., & Lee, D. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Wright, S. W., & McClure, L. D. (2007). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. European Journal of Organic Chemistry, 2007(15), 2415-2422. [Link]

  • Sharma, V., & Kumar, V. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Pharmaceutical Research, 6(4), 1-10. [Link]

  • Iannelli, F., Rossi, F., Bacio, T., Carbone, A., & Catalano, A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

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Technical Support Center: Purification of N,N'-(1H-pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N'-(1H-pyrazole-3,5-diyl)diacetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this valuable heterocyclic building block and encountering challenges in its purification. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions and compromise the integrity of downstream applications, including drug discovery programs.[1]

This guide moves beyond simple protocols to provide a deeper understanding of why certain impurities form and how specific purification strategies are effective. We will explore common issues in a practical question-and-answer format, followed by detailed troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) on Impurity Remediation

This section addresses the most common issues encountered during the synthesis and purification of N,N'-(1H-pyrazole-3,5-diyl)diacetamide.

Q1: What are the most likely impurities in my crude N,N'-(1H-pyrazole-3,5-diyl)diacetamide preparation?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming the common and efficient synthesis from 3,5-diaminopyrazole and an acetylating agent (e.g., acetic anhydride or acetyl chloride), you can anticipate three primary types of process-related impurities:

  • Incompletely Reacted Starting Material (3,5-Diaminopyrazole): This is a common impurity if the acetylation reaction does not go to completion. Due to its two primary amine groups, it is significantly more polar and basic than the desired di-acetylated product.

  • Mono-Acetylated Intermediate (N-(5-amino-1H-pyrazol-3-yl)acetamide): This is arguably the most frequent and challenging impurity. It forms when only one of the two amino groups on the starting material is acetylated. Its polarity is intermediate between the starting material and the final product, which can complicate purification by simple recrystallization.

  • N1-Ring Acetylated Byproduct: Under certain conditions, particularly with excess acetylating agent and a base, acetylation can occur on the pyrazole ring nitrogen (N1 position) in addition to the two exocyclic amines. This results in a tri-acetylated, less polar byproduct.

Understanding the origin of these impurities is the first step in designing an effective purification strategy.[2][3]

Q2: My crude product is off-color (yellow to brown). What causes this, and how can I obtain a white solid?

A2: Color in organic compounds often indicates the presence of highly conjugated systems or trace amounts of degradation products formed through oxidation or side reactions. In pyrazole syntheses, colored impurities can arise from minor side reactions, especially if the reaction is heated for extended periods or exposed to air at high temperatures.[4]

Troubleshooting Steps:

  • Activated Charcoal (Decolorization): The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w). Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The resulting filtrate should be colorless.

  • Avoid Overheating: Ensure your reaction temperature and duration are optimized to prevent the formation of degradation byproducts.

Q3: My ¹H NMR spectrum shows my desired product, but with several persistent, unidentifiable peaks. How can I diagnose the issue?

A3: A complex ¹H NMR spectrum points to a mixture of compounds. By understanding the expected chemical shifts for the product and likely impurities, you can often identify the contaminants.

Diagnostic Table:

CompoundKey ¹H NMR Signals (Approx. δ in DMSO-d₆)Rationale
Product: N,N'-(1H-pyrazole-3,5-diyl)diacetamide~12.0 ppm (s, 1H, pyrazole N-H), ~10.0 ppm (s, 2H, amide N-H), ~6.5 ppm (s, 1H, pyrazole C4-H), ~2.1 ppm (s, 6H, 2x CH₃)Shows characteristic pyrazole and amide protons, with symmetrical methyl peaks.
Impurity 1: N-(5-amino-1H-pyrazol-3-yl)acetamideWill show two different amide/amine N-H signals, a single methyl singlet (~2.0 ppm, 3H), and potentially visible -NH₂ protons.Asymmetrical structure leads to more complex N-H region and a methyl signal integrating to only 3 protons.
Impurity 2: 3,5-DiaminopyrazoleDominated by broad amine (-NH₂) signals and pyrazole ring protons. No acetyl methyl peaks.Absence of the sharp singlet around 2.1 ppm is a key indicator.
Residual Solvents: (e.g., Ethyl Acetate, DMF)EtOAc: ~4.0 ppm (q), ~2.0 ppm (s), ~1.1 ppm (t). DMF: ~8.0, ~2.9, ~2.7 ppm (all singlets).These have characteristic patterns and can be confirmed by comparing with known solvent spectra.

If you suspect a mixture, running a Thin Layer Chromatography (TLC) is a fast and effective way to visualize the number of components in your sample before proceeding with purification.

Q4: I am losing a significant amount of product during recrystallization. How can I improve my recovery?

A4: Low recovery during recrystallization is a common problem that can often be solved by refining your technique. The goal is to create a solution that is saturated with your desired product at high temperature but supersaturated upon cooling, while impurities either remain in solution or are removed beforehand.

Key Optimization Points:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved at cold temperatures, reducing your yield.

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents the premature crashing out of impurities.

  • Solvent Selection: Ensure you are using an appropriate solvent. The ideal solvent dissolves the product poorly at room temperature but very well at its boiling point. For N,N'-(1H-pyrazole-3,5-diyl)diacetamide, which is quite polar, water or ethanol are excellent starting points.[5]

  • Avoid Premature Crystallization: During hot filtration (if performed), ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Section 2: Troubleshooting Guides & Purification Workflows

This section provides detailed protocols and decision-making logic for purifying your compound.

Initial Assessment: Choosing Your Purification Strategy

Before purification, a quick analysis of the crude material by Thin Layer Chromatography (TLC) is essential. It provides a visual guide to the number of components and their relative polarities, which dictates the best purification path.

  • Developing Solvent System: Start with a moderately polar system like 100% Ethyl Acetate or 95:5 Dichloromethane:Methanol.

  • Analysis:

    • If you see a baseline spot and your product spot: You likely have unreacted 3,5-diaminopyrazole (highly polar). An acid wash or column chromatography is recommended.

    • If you see a spot close to your product: This is likely the mono-acetylated intermediate. Careful recrystallization or column chromatography will be necessary.

    • If you see only one spot: Your product may be relatively pure, and a simple recrystallization will likely suffice to remove trace impurities.

Below is a decision-making workflow based on your initial assessment.

purification_decision_tree start Analyze Crude Product via TLC q1 How many spots are visible? start->q1 one_spot One Major Spot (High Purity Expected) q1->one_spot Single spot two_spots_close Two or More Spots (Close Rf Values) q1->two_spots_close Spots are close two_spots_far Two or More Spots (Well-Separated Rf) q1->two_spots_far Spots are far apart recrystallize Proceed with Recrystallization (Focus: Remove trace impurities) one_spot->recrystallize column Proceed with Column Chromatography (Focus: Separate similar compounds) two_spots_close->column wash_then_recrystallize Perform Acid-Base Wash, then Recrystallize (Focus: Remove polar/basic impurities) two_spots_far->wash_then_recrystallize

Caption: Decision tree for selecting a purification method.

Workflow 1: High-Yield Recrystallization

Recrystallization is the most efficient method for purifying large quantities of solid material when impurities have different solubility profiles from the product.

Principle: This technique exploits the differences in solubility of a compound in a hot versus a cold solvent. The target compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing it to crystallize out from the solution upon cooling, leaving impurities behind in the solvent (the "mother liquor").

Recommended Solvents & Properties:

SolventBoiling Point (°C)Key Characteristics
Deionized Water100Excellent for highly polar compounds. Green, inexpensive, and effective.
Ethanol (95%)78Good general-purpose solvent for moderately polar compounds. Evaporates easily.
Acetonitrile82Aprotic polar solvent, can offer different selectivity compared to alcohols.
Ethyl Acetate77Less polar; may be useful if the main impurity is non-polar, but less likely for this compound.

Step-by-Step Protocol:

  • Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The ideal solvent will dissolve the solid only upon heating.

  • Dissolution: Place the crude N,N'-(1H-pyrazole-3,5-diyl)diacetamide in an Erlenmeyer flask. Add the minimum volume of the selected solvent to cover the solid and heat the mixture to boiling with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

recrystallization_workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insolubles) A->B C 3. Slow Cooling (To Room Temperature) B->C D 4. Ice Bath Cooling (Maximize Precipitation) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step workflow for recrystallization.

Workflow 2: Silica Gel Column Chromatography

This method is ideal for separating compounds with very similar polarities, such as the desired di-acetylated product and the mono-acetylated intermediate.

Principle: Chromatography separates molecules based on their differential partitioning between a stationary phase (silica gel, which is polar) and a mobile phase (the eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the silica gel.

Recommended Eluent Systems:

SystemRatio Range (v/v)Suitability
Dichloromethane (DCM) / Methanol100:0 to 90:10An excellent gradient for separating compounds of moderate to high polarity. Increases polarity gradually.
Ethyl Acetate (EtOAc) / Hexanes50:50 to 100:0A common system, but may require high EtOAc concentrations for this polar compound.
Ethyl Acetate / Ethanol100:0 to 95:5Can provide good separation for very polar compounds that are not mobile in other systems.

Step-by-Step Protocol:

  • Choose Eluent: Use TLC to find a solvent system that gives good separation between your product and impurities, with an Rf value for your product of ~0.3.

  • Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.

  • Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the low-polarity solvent system determined by TLC.

  • Gradient Elution (if needed): Gradually increase the proportion of the more polar solvent (e.g., from 2% Methanol in DCM to 5% Methanol in DCM) to elute the more strongly adsorbed compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N,N'-(1H-pyrazole-3,5-diyl)diacetamide.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Lead Sciences. Retrieved from [Link]

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2022). ResearchGate. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. Retrieved from [Link]

  • Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine... (Diagram). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. Retrieved from [Link]

  • Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl... Google Patents.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). PubMed Central. Retrieved from [Link]

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Chemsigma. Retrieved from [Link]

  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI. Retrieved from [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from [Link]

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. MySkinRecipes. Retrieved from [Link]

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, 97.0%, 250mg. SciSupplies. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading with Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions utilizing pyrazole-based ligands. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their catalytic reactions. Pyrazole-based ligands are renowned for their versatility, arising from their unique electronic and steric properties which can be readily tuned.[1][2] However, achieving optimal performance requires careful consideration of the catalyst loading, as this parameter can significantly impact reaction kinetics, yield, selectivity, and overall process economy.

This resource provides a structured approach to troubleshooting common issues and offers practical guidance for optimizing your catalytic systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the optimization of catalyst loading with pyrazole-based ligands.

Q1: My reaction is showing low or no conversion. Should I simply increase the catalyst loading?

A: While increasing the catalyst loading can sometimes improve conversion, it should not be the default first step. An unexpectedly low conversion can stem from several factors beyond insufficient catalyst concentration. Before increasing the loading, which can elevate costs and potentially introduce new side reactions, consider the following:

  • Catalyst Activation: Is your catalyst precursor properly activated to the catalytically active species? Some systems, particularly those with 3D transition metals, may require a pre-activation step.[3]

  • Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of inactive or less active catalytic species.

  • Reaction Conditions: Are the temperature, pressure, and solvent optimal for your specific catalyst system? The N-H group in protic pyrazole ligands, for instance, can play a crucial role in the catalytic cycle, and its reactivity can be influenced by the reaction environment.[1]

  • Substrate and Reagent Purity: Impurities in your starting materials or reagents can act as catalyst poisons.

A systematic approach, as detailed in the troubleshooting guide below, is recommended to diagnose the root cause of low conversion.

Q2: I'm observing the formation of significant byproducts. How can adjusting catalyst loading improve selectivity?

A: Poor selectivity at high catalyst loadings can be a sign of several issues. High concentrations of the catalyst can promote undesired side reactions or follow alternative reaction pathways. To address this, consider a systematic reduction of the catalyst loading.

It's also crucial to re-evaluate the ligand-to-metal ratio. In some cases, an excess of the pyrazole ligand can help to saturate the metal center's coordination sphere, preventing the binding of substrates in orientations that lead to byproduct formation. Conversely, in other systems, excess ligand may inhibit the reaction.

Q3: What is the ideal ligand-to-metal ratio for a reaction with a pyrazole-based ligand?

A: The optimal ligand-to-metal ratio is highly dependent on the specific metal, the structure of the pyrazole ligand, and the reaction being catalyzed. There is no single "one-size-fits-all" answer.

  • For monodentate pyrazole ligands: A common starting point is a 1:1 or 2:1 ligand-to-metal ratio.

  • For bidentate or multidentate pyrazole ligands (e.g., pincer ligands): A 1:1 ratio is typically the target.

It is essential to experimentally screen a range of ligand-to-metal ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1) to determine the optimal conditions for your specific system. This can be efficiently achieved through high-throughput screening techniques.

Q4: My reaction starts well but then stalls before reaching completion. What could be the cause?

A: Reaction stalling is often indicative of catalyst deactivation. Potential causes include:

  • Product Inhibition: The product of the reaction may coordinate to the metal center more strongly than the reactants, leading to catalyst inhibition.

  • Catalyst Decomposition: The catalytic species may be unstable under the reaction conditions, leading to decomposition over time.

  • Formation of Inactive Species: The catalyst may be converted into an inactive state, such as an insoluble aggregate or an oxidized form.

To troubleshoot this, you can try:

  • Lowering the initial catalyst loading: This can sometimes mitigate deactivation pathways that are dependent on catalyst concentration.

  • Adding a second dose of the catalyst: If the reaction restarts, it is a strong indication of catalyst deactivation.

  • Investigating the reaction at a lower temperature: This may slow down the rate of deactivation.

  • Analyzing the reaction mixture for signs of catalyst decomposition: Techniques like NMR or mass spectrometry can be helpful.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic workflow for troubleshooting and optimizing catalyst loading.

Scenario: A Cross-Coupling Reaction with Low Yield

You are performing a Suzuki cross-coupling reaction using a palladium catalyst with a pyrazole-based ligand, and the yield is consistently below 30%.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting low yield.

Step-by-Step Troubleshooting:

  • Verify Reagent and Solvent Purity: Ensure all reagents and the solvent are pure and dry. Oxygen and water can be detrimental to many catalytic cycles.

  • Screen the Ligand-to-Metal Ratio: Prepare a series of small-scale reactions with varying ligand-to-metal ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1) while keeping the metal concentration constant. This will help identify the optimal stoichiometry for the active catalyst formation.

  • Optimize Catalyst Loading: Once the optimal ligand-to-metal ratio is determined, screen a range of catalyst loadings (e.g., 0.1, 0.5, 1, 2, 5 mol%). Plot the initial reaction rate or the final yield as a function of catalyst loading to identify the point at which the reaction is no longer catalyst-limited.

  • Investigate Temperature and Reaction Time: If the yield is still low, consider the effect of temperature. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. A temperature screen can help find the optimal balance.

  • Assess Catalyst Stability: If the reaction stalls, it is crucial to investigate catalyst deactivation. This can be done by adding a second portion of the catalyst to the stalled reaction. If the reaction proceeds, it confirms that the initial catalyst has lost its activity.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Screening of Catalyst Loading and Ligand-to-Metal Ratio

This protocol outlines a method for rapidly identifying the optimal catalyst loading and ligand-to-metal ratio using a 96-well plate format.

Materials:

  • 96-well reaction block with magnetic stirring capabilities.

  • Stock solution of the metal precursor in a suitable solvent.

  • Stock solution of the pyrazole-based ligand in a suitable solvent.

  • Stock solutions of the substrates and any necessary reagents.

  • Internal standard for GC or LC-MS analysis.

  • Anhydrous solvent.

Procedure:

  • Plate Setup: Design a plate map to systematically vary the catalyst loading and ligand-to-metal ratio. For example, you can vary the catalyst loading along the rows and the ligand-to-metal ratio along the columns.

  • Dispensing Reagents: Use a liquid handling robot or multichannel pipette to dispense the stock solutions of the metal precursor, ligand, substrates, and internal standard into the wells according to the plate map.

  • Initiating the Reaction: Add the final reagent or bring the reaction block to the desired temperature to initiate the reactions simultaneously.

  • Reaction Monitoring and Quenching: At specified time points, take aliquots from each well and quench the reaction (e.g., by adding a suitable quenching agent or by rapid cooling).

  • Analysis: Analyze the quenched reaction mixtures by GC or LC-MS to determine the conversion and yield for each reaction.

  • Data Visualization: Plot the results as a heat map to easily identify the "hot spots" of high reactivity, which correspond to the optimal catalyst loading and ligand-to-metal ratio.

Part 4: Reference Data

The optimal catalyst loading is highly dependent on the specific reaction. However, the following table provides some general starting points for common catalytic reactions using pyrazole-based ligands.

Reaction TypeMetalTypical Catalyst Loading (mol%)Ligand-to-Metal Ratio (Typical)
Suzuki CouplingPd0.1 - 21:1 to 2:1
C-H ActivationRh, Ir, Ru1 - 51:1
Transfer HydrogenationMn, Fe, Ru0.5 - 31:1 to 1.5:1
PolymerizationTi, Zr0.01 - 0.51:1 to 2:1

Note: These are general guidelines. The optimal conditions for your specific system may vary significantly.

Conclusion

Optimizing catalyst loading for reactions involving pyrazole-based ligands is a critical step in developing efficient and robust catalytic processes. A systematic and data-driven approach, combining careful experimental design with a thorough understanding of the underlying catalytic principles, is key to success. This guide provides a framework for troubleshooting common problems and for rationally optimizing your reaction conditions.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. [Link]

  • Cobalt Complexes with Pyrazole Ligands as Catalyst Precursors for the Peroxidative Oxidation of Cyclohexane: X-ray Absorption Spectroscopy Studies and Biological Applications. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the. [Link]

  • Combinatorial Chemistry & High Throughput Screening. [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]

  • Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • High-throughput computational-experimental screening protocol for the discovery of bimetallic catalysts. [Link]

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Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of pyrazole derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your experimental data.

Introduction: Why Pyrazole Derivatives Pose a Solubility Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to their diverse biological activities.[1][2] However, their often-planar, aromatic nature, and potential for strong crystal lattice energy can lead to poor aqueous solubility. This presents a significant hurdle in drug discovery, as inaccurate compound concentrations in biological assays can lead to misleading structure-activity relationships (SAR), false negatives, and wasted resources.[3]

This guide is structured to walk you through a logical progression of troubleshooting, from fundamental concepts and initial checks to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with pyrazole derivatives.

FAQ 1: My pyrazole derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

This is the most frequent challenge researchers face. While DMSO is an excellent solvent for many lipophilic compounds, its solubilizing power is dramatically reduced upon dilution in an aqueous medium.[4] This phenomenon, often called "solvent-shifting," occurs because the DMSO molecules, which were solvating your compound, preferentially interact with water molecules. This leaves your pyrazole derivative unsolvated and forces it out of the solution.[4]

Causality: The issue is not the solubility in DMSO itself, but the compound's intrinsic aqueous solubility. Once the DMSO concentration drops below a critical level (typically <5-10%), the aqueous buffer becomes the primary solvent, and if your compound's concentration is above its aqueous solubility limit, it will precipitate.[5]

Initial Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your assay plates or tubes after adding the compound. Look for cloudiness, turbidity, or visible precipitate.

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound.

  • Increase DMSO Carryover (with caution): You can try preparing a lower concentration stock solution in DMSO to increase the final DMSO percentage in your assay. However, be aware that DMSO concentrations above 0.5-1% can have biological effects on cells and enzymes, so this must be validated.

FAQ 2: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?

Determining the kinetic solubility is a crucial first step before proceeding with extensive biological assays.

Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Dissolve your pyrazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Serial Dilution: In a clear microplate, perform a serial dilution of your DMSO stock into your final assay buffer. For example, add 2 µL of your DMSO stock to 98 µL of buffer for a 1:50 dilution.

  • Equilibration: Allow the plate to equilibrate at the assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual or Instrumental Analysis:

    • Visual: Observe the wells for the highest concentration that remains clear.

    • Instrumental (Nephelometry): Use a plate reader capable of measuring light scattering (nephelometry) to quantitatively determine the concentration at which precipitation begins.

FAQ 3: Can freeze-thaw cycles of my DMSO stock plates affect the solubility of my pyrazole derivative?

Yes, absolutely. Repeated freeze-thaw cycles can lead to compound precipitation within your DMSO stock solution.[6] This is often exacerbated by the absorption of atmospheric moisture into the DMSO, which reduces its solvating capacity.[7] A precipitated stock solution will lead to erroneously low concentrations being added to your assays.[6]

Best Practices for Compound Storage:

  • Aliquot: Prepare single-use aliquots of your stock solutions to minimize freeze-thaw cycles.

  • Use Dry DMSO: Use anhydrous DMSO for preparing stock solutions.

  • Proper Sealing: Use high-quality plate seals to prevent moisture absorption.

  • Sonication: If you suspect precipitation in your stock, brief sonication may help redissolve the compound before use.[7]

Part 2: Structured Troubleshooting Guide: A Stepwise Approach

When initial troubleshooting fails, a more systematic approach is required. This guide provides a decision-making workflow to select the appropriate solubilization strategy.

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} ` Caption: Decision workflow for selecting a pyrazole solubilization strategy.

Part 3: Advanced Solubilization Protocols & Methodologies

When standard co-solvent systems are insufficient, more advanced formulation techniques are necessary.

Method 1: Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming an inclusion complex that is water-soluble.[9][10] This is an excellent strategy as CDs are generally considered biologically inert at typical concentrations used for solubilization.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.

Protocol: Preparation of a Pyrazole-HP-β-CD Stock Solution

  • Prepare CD Solution: Create a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the CD.

  • Add Pyrazole Derivative: Add your pyrazole derivative (as a solid or from a minimal volume of a highly concentrated organic solvent stock) to the CD solution.

  • Complexation: Mix vigorously. This can be done by vortexing, sonicating, or shaking overnight at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • Quantification (Optional but Recommended): Use HPLC-UV to determine the actual concentration of the solubilized pyrazole derivative in your final stock solution.

  • Assay Dilution: Use this aqueous, complexed stock solution for serial dilutions in your biological assay.

Data Summary: Typical Co-solvents and Excipients

Strategy Agent Typical Starting Concentration Pros Cons Citation
Co-solvent DMSO0.1 - 1.0% (final assay conc.)High solvating power for many organicsCan be toxic to cells/inhibit enzymes at >1%; precipitation upon dilution.[4][5]
Co-solvent Ethanol1 - 5%Biocompatible at low concentrationsLess effective than DMSO for highly lipophilic compounds; can have biological effects.[11]
Complexation HP-β-Cyclodextrin1 - 10% (w/v) in stockLow toxicity; high solubilization capacity for appropriate guests.May not be effective for all molecular shapes; can extract lipids from cell membranes at high conc.[8][10]
Surfactant Polysorbate 80 (Tween 80)0.01 - 0.1%Can form micelles to encapsulate compounds.Potential for cell lysis and interference with protein assays.[12]
Method 2: Nanosuspension Formulation

Scientific Rationale: For compounds that are highly crystalline and resistant to other methods, reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[13] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher dissolution rate, which can maintain a sufficient concentration of dissolved drug in your assay medium.[14] This is particularly effective for compounds belonging to the Biopharmaceutics Classification System (BCS) class II (poorly soluble, highly permeable).[14]

Simplified Lab-Scale Protocol (Precipitation Method):

  • Solvent Selection: Dissolve your pyrazole derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) at a high concentration.

  • Anti-Solvent Preparation: In a separate vessel, prepare your assay buffer, which will act as the anti-solvent. You may include a small amount of a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to prevent the nanoparticles from aggregating.

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or homogenizer), rapidly inject the drug-solvent solution into the anti-solvent buffer.

  • Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Characterization: The resulting nanosuspension should be characterized for particle size (e.g., using Dynamic Light Scattering - DLS) to ensure they are in the desired nanometer range.

`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Mechanisms of advanced solubilization strategies.

Part 4: Final Validation & Assay Integrity

Crucial Final Step: No matter which solubilization strategy you choose, you must validate that the excipients (DMSO, cyclodextrins, surfactants, etc.) do not interfere with your biological assay.

Validation Protocol:

  • Prepare a "Vehicle" Control: Create a solution containing all the excipients used for solubilization but without your pyrazole derivative.

  • Dose-Response Curve: Run a dose-response curve of the vehicle control in your assay, using the same concentrations as your final formulated compound.

  • Analysis: The vehicle control should show no significant activity in the assay. Any observed activity indicates an interference that must be addressed, either by changing the solubilization method or by finding a more inert excipient.

By following this structured, evidence-based approach, you can systematically overcome the solubility challenges posed by pyrazole derivatives, ensuring that your biological assay results are both accurate and reliable.

References

  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • Dubal, G., Joshi, K., & Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 270, 02004. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • Nair, A., & Nyamweya, N. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Journal of Drug Delivery Science and Technology, 105517. [Link]

  • Gonzalez-Ortega, O. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]

  • (Reference not directly cited in the text, but provides context on high-throughput screening)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on formulation str
  • (Reference not directly cited in the text, but provides context on nanosuspensions)
  • García-Pérez, P., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 12(11), 2677. [Link]

  • Bishop, E. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 524-528. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on nanosuspensions)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on cyclodextrins)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • (Reference not directly cited in the text, but provides context on high-throughput screening)
  • Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(4), 1133. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on nanosuspensions)
  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. Journal of Medicinal and Pharmaceutical Sciences. [Link]

  • (Reference not directly cited in the text, but provides context on high-throughput screening)
  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • (Reference not directly cited in the text, but provides context on cyclodextrins)
  • Sahu, B. P., & Das, M. K. (2022). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 14(10), 2034. [Link]

  • (Reference not directly cited in the text, but provides context on low solubility)
  • Google Patents. (2009). Method for purifying pyrazoles.
  • (Reference not directly cited in the text, but provides context on organic chemistry)
  • (Reference not directly cited in the text, but provides context on formulation str
  • (Reference not directly cited in the text, but provides context on DMSO solutions)
  • (Reference not directly cited in the text, but provides context on aqueous solubility)
  • (Reference not directly cited in the text, but provides context on formulation str
  • Thayer, A. M. (2012). Overcoming the Challenge of Poor Drug Solubility. Chemical & Engineering News. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole chemistry)
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

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Validation & Comparative

A Guide to Profiling the Kinase Selectivity of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 members, and achieving selectivity for a specific kinase or a desired subset of kinases is a formidable challenge. The pyrazole scaffold is a well-established and versatile core in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibitory activity.[1][2] This guide provides a framework for characterizing the kinase selectivity profile of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a compound of interest owing to its pyrazole core. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a comprehensive guide for researchers on how to design, execute, and interpret the necessary experiments to establish its kinase selectivity profile and compare it with other relevant inhibitors.

The Rationale for Kinase Selectivity Profiling

The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome. This conservation is the primary reason for the frequent observation of off-target effects, where a drug candidate inhibits kinases other than its intended target. Such promiscuity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's kinase selectivity profile is not merely an academic exercise but a critical step in preclinical drug development. It informs the therapeutic window, predicts potential side effects, and can unveil new therapeutic applications. For N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, its simple di-substituted pyrazole structure warrants a comprehensive investigation to understand its interaction with the broader kinome.

Designing the Kinase Selectivity Profiling Cascade

A tiered approach is the most efficient method for determining the kinase selectivity of a novel compound. This starts with broad screening against a large, diverse panel of kinases, followed by more focused dose-response studies on identified "hits."

Kinase_Selectivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity Analysis & Comparison A Compound Synthesis & QC (N,N'-(1H-Pyrazole-3,5-diyl)diacetamide) B Single-Dose Kinase Panel Screen (e.g., 1 µM against >400 kinases) A->B Purity >95% C Identify Primary Hits (% Inhibition > 50%) B->C D IC50 Determination for Hits (10-point dose-response) C->D Confirmation E Calculate Selectivity Score (e.g., S-Score) D->E G Cellular Target Engagement Assays D->G F Compare with Reference Inhibitors E->F

Caption: A typical workflow for kinase selectivity profiling.

Experimental Protocol: A Representative Kinase Inhibition Assay (ADP-Glo™)

To quantitatively assess the inhibitory potential of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide against a specific kinase, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide against a panel of selected kinases.

Materials:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (CAS No: 62679-00-9)[3][4]

  • Recombinant kinases of interest

  • Kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in 100% DMSO. Create a series of 10-point serial dilutions in DMSO, followed by a further dilution in the appropriate assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in the reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

The results of the kinase profiling should be presented in a clear and comparative format. A table summarizing the IC50 values against a panel of kinases is standard. For a hypothetical analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, we can compare its potential profile to that of other pyrazole-based inhibitors for which public data exists.

Kinase TargetN,N'-(1H-Pyrazole-3,5-diyl)diacetamide (Hypothetical IC50, nM)Tozasertib (Aurora Kinase Inhibitor) (IC50, nM)[5]Compound 31b (CDK9 Inhibitor) (IC50, nM)[6]
Aurora ATBD3>10,000
Aurora BTBD4>10,000
CDK9/cyclin T1TBD-40
CDK2/cyclin ETBD-1,200
LRRK2TBD--
VEGFR2TBD--
EGFRTBD--

TBD: To Be Determined through experimental validation. "-": Not reported in the cited literature.

This table would be populated with the experimentally determined IC50 values for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The inclusion of well-characterized inhibitors like Tozasertib and the CDK9 inhibitor 31b provides a valuable benchmark for assessing the potency and selectivity of the new compound.[5][6] For instance, if N,N'-(1H-Pyrazole-3,5-diyl)diacetamide shows potent inhibition of Aurora A and B with minimal activity against CDKs, its profile would be comparable to Tozasertib. Conversely, potent activity against CDK9 would align it more closely with compounds like 31b.

Visualizing Selectivity: The Kinome Map

A powerful tool for visualizing kinase inhibitor selectivity is the kinome map. This graphical representation plots the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive snapshot of the compound's selectivity.

Kinome_Selectivity cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_AGC AGC Group cluster_Other Other Groups EGFR EGFR ABL ABL SRC SRC VEGFR2 VEGFR2 CDK2 CDK2 CDK9 CDK9 (Weak Hit) GSK3 GSK3 MAPK1 MAPK1 PKA PKA PKB PKB ROCK1 ROCK1 SGK1 SGK1 AuroraA Aurora A (Potent Hit) AuroraB Aurora B LRRK2 LRRK2

Caption: A simplified kinome map illustrating hypothetical selectivity.

This diagram illustrates a hypothetical scenario where N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a potent inhibitor of Aurora A and a weak inhibitor of CDK9, with no significant activity against the other kinases shown. This visual representation allows for a rapid assessment of the compound's selectivity profile.

Conclusion and Future Directions

The pyrazole scaffold is a fertile ground for the discovery of novel kinase inhibitors.[7] N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, as a fundamental representation of this class, requires a systematic and rigorous evaluation of its kinase selectivity to ascertain its therapeutic potential. The experimental framework outlined in this guide provides a clear path for researchers to follow, from initial broad-panel screening to detailed IC50 determination and comparative analysis. The resulting data will be instrumental in guiding the subsequent steps of the drug discovery process, including lead optimization, cellular characterization, and in vivo efficacy studies. The journey from a simple scaffold to a selective and potent clinical candidate is long, but it begins with a comprehensive understanding of its kinase selectivity profile.

References

  • Schreyer, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Lead Sciences. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]

  • Ansari, M. F., et al. (2017). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Google Patents. 3,5 diamino-pyrazole kinase inhibitors.
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2012). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Bentham Science. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • CONICET. (2022). Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. CONICET. Available at: [Link]

  • PMC. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC. Available at: [Link]

  • PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Available at: [Link]

  • RSC Publishing. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to the Catalytic Mettle of N-Heterocyclic Ligands: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide vs. Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a metal catalyst. Among the plethora of options, N-heterocyclic ligands have carved a significant niche. This guide provides an in-depth, objective comparison between two important classes of these ligands: pyrazole-based systems, with a focus on the structural motif of N,N'-(1H-pyrazole-3,5-diyl)diacetamide, and the ubiquitously employed imidazole-based ligands. While direct catalytic applications of N,N'-(1H-pyrazole-3,5-diyl)diacetamide are not yet prominent in the literature, this analysis will build upon the well-established principles of coordination chemistry and the catalytic behavior of analogous pyrazole amides to forecast its potential and contrast it with the proven efficacy of imidazole ligands.

Fundamental Properties: A Tale of Two Azoles

Pyrazole and imidazole are structural isomers (C₃H₄N₂), yet the 1,2- versus 1,3-disposition of their nitrogen atoms imparts distinct electronic and steric characteristics that are fundamental to their function as ligands.

PropertyPyrazoleImidazole
pKa of Conjugate Acid ~2.5~7.0
Basicity Less BasicMore Basic
σ-Donating Ability Weaker σ-donorStronger σ-donor
Coordination Forms less stable complexesForms more stable complexes

Imidazole's greater basicity makes it a stronger σ-donor, leading to the formation of more stable metal complexes compared to pyrazole.[1] This fundamental difference is the cornerstone of their divergent catalytic behaviors. For catalytic processes that benefit from a more electrophilic metal center or where ligand dissociation is a key mechanistic step, pyrazole-based ligands may offer an advantage. Conversely, for reactions requiring robust metal-ligand bonds and electron-rich metal centers, imidazole derivatives are often the superior choice.[2]

The introduction of acetamide groups at the 3 and 5 positions of the pyrazole ring, as in N,N'-(1H-pyrazole-3,5-diyl)diacetamide, is expected to further decrease the basicity of the pyrazole nitrogens through the electron-withdrawing nature of the amide carbonyl groups. However, these amide functionalities can also offer additional coordination sites or participate in hydrogen bonding, potentially influencing the secondary coordination sphere of a metal complex.

Figure 1: Structures of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and Imidazole.

Coordination Chemistry and Its Catalytic Implications

The coordination of these ligands to a metal center is a prerequisite for their catalytic activity. The protic nature of the N-H group in both pyrazole and imidazole allows for their coordination as neutral ligands or, upon deprotonation, as anionic pyrazolate or imidazolate ligands. This anionic form enhances the ligand's electron-donating ability.

Protic pyrazole ligands have demonstrated a unique capacity for "metal-ligand cooperation" in catalysis. The N-H proton can act as a proton shuttle or engage in hydrogen bonding with the substrate, facilitating its activation. This bifunctional catalysis is a key feature of many pyrazole-based catalytic systems.[3] For instance, in the transfer hydrogenation of ketones, the pyrazole N-H group can participate in the heterolytic cleavage of the hydrogen source.[4]

Imidazole ligands, while also possessing a protic N-H, are more commonly employed as simple N-donor ligands. Their strong σ-donating character is highly effective in stabilizing metal centers in various oxidation states, which is crucial for many catalytic cycles, such as those in cross-coupling reactions.

Comparative Catalytic Activity: A Look at the Evidence

Direct experimental comparisons of the catalytic activity of N,N'-(1H-pyrazole-3,5-diyl)diacetamide and imidazole ligands are absent from the current literature. However, we can draw valuable insights from studies on related systems.

Transfer Hydrogenation:

In the realm of transfer hydrogenation, a comparative study of iridium complexes bearing either protic pyrazole or imidazole ligands revealed that the performance of the pyrazole complexes was "not so prominent when compared with that of the imidazole complexes".[4] This suggests that for this particular reaction, the stronger electron-donating ability of the imidazole ligand may lead to a more active catalytic species.

Cross-Coupling Reactions:

Both pyrazole and imidazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Pyrazole-based P,N-ligands have shown effectiveness in these reactions.[5] Similarly, palladium complexes of imidazole-based N-heterocyclic carbenes (NHCs) are among the most active catalysts for a wide range of cross-coupling reactions. While a direct comparison is not available, the exceptional performance of NHC-Pd complexes, which are derived from imidazolium salts, is well-documented.

The amide functionalities in N,N'-(1H-pyrazole-3,5-diyl)diacetamide could potentially be leveraged in reactions like C-N coupling, where pyrazole amides have been coupled with heteroaryl bromides using a palladium catalyst.[6]

Oxidation Catalysis:

Copper(II) complexes with pyrazole-based ligands have been utilized for the oxidation of catechol to o-quinone.[7] The catalytic activity in these systems is influenced by the nature of the substituents on the pyrazole ring. Imidazole ligands are also known to support a variety of metal-catalyzed oxidation reactions.

The following table summarizes the catalytic performance of representative pyrazole and imidazole-based ligands in selected reactions, based on available literature.

Reaction TypeLigand TypeMetalCatalyst Loading (mol%)SubstrateProductYield (%)Reference
Suzuki CouplingPyrazole-based P,N-ligandPd14-Bromotoluene4-Methylbiphenyl95[5]
Suzuki CouplingImidazole-basedPd0.2(4-bromophenyl)methanolBiphenyl-4-yl-methanolHigh[1]
Hydrazine DecompositionProtic Pyrazole PincerFe1HydrazineAmmonia>99[3]
Redox IsomerizationImidazoleRu0.0011-octen-3-ol3-octanoneHigh[8]

Experimental Protocols: A Guide to Practice

The following protocols are representative of the synthesis of a metal-pyrazole complex and its application in a catalytic reaction. These are intended as a starting point for researchers interested in exploring the catalytic potential of ligands like N,N'-(1H-pyrazole-3,5-diyl)diacetamide.

Protocol 1: Synthesis of a Palladium(II) Complex with a Pyrazole-Amide Ligand

This protocol is adapted from procedures for synthesizing similar palladium complexes with N-donor ligands.

  • Ligand Dissolution: Dissolve N,N'-(1H-pyrazole-3,5-diyl)diacetamide (1 equivalent) in a suitable solvent such as ethanol or THF in a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Palladium Precursor Addition: To the stirring ligand solution, add a solution of a palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), (1 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the complex may be indicated by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

G start Start: Assemble Reactants reactants Aryl Halide (1 equiv) Boronic Acid (1.2 equiv) Base (e.g., K2CO3, 2 equiv) Solvent (e.g., Toluene/Water) start->reactants catalyst Add Pd-Pyrazole Complex (0.1-1 mol%) reactants->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC or GC-MS catalyst->reaction workup Cool to RT Aqueous Workup Extract with Organic Solvent reaction->workup purification Dry Organic Layer Concentrate Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1 equivalent), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Catalyst Addition: Add the palladium-pyrazole complex (0.1-1 mol%) to the tube.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water).

  • Reaction: Degas the mixture and heat it to the desired temperature (typically 80-100 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Future Outlook

The potential for N,N'-(1H-pyrazole-3,5-diyl)diacetamide to act as a bifunctional ligand, utilizing its N-H proton and amide carbonyls in substrate activation, presents an exciting avenue for catalyst design. The electron-withdrawing nature of the acetamide groups will likely render the coordinated metal center more electrophilic, which could be advantageous in certain catalytic transformations.

G A [Pd(0)L2] Active Catalyst B [Pd(II)(Ar)(X)L2] Oxidative Adduct A->B Oxidative Addition (Ar-X) C [Pd(II)(Ar)(Ar')L2] Transmetalation Product B->C Transmetalation (Ar'B(OH)2) C->A Reductive Elimination D Product Ar-Ar' C->D

Figure 3: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

In contrast, the development of imidazole-based ligands is more mature, with a vast library of structures, including the highly successful N-heterocyclic carbenes, readily available. Their strong σ-donating properties provide a robust platform for a wide array of catalytic reactions.

The choice between a pyrazole-amide ligand like N,N'-(1H-pyrazole-3,5-diyl)diacetamide and an imidazole-based ligand is a strategic one, guided by the specific demands of the catalytic transformation.

  • Imidazole ligands are the established choice for reactions requiring a strongly electron-donating ligand to stabilize the metal center and promote key catalytic steps like oxidative addition. They generally form more stable and, in many cases, more active catalysts.

  • Pyrazole-amide ligands represent a less explored but potentially valuable class of ligands. Their weaker σ-donating character and potential for metal-ligand cooperation and hydrogen bonding interactions could be exploited in catalyst design to achieve novel reactivity and selectivity. The synthesis and evaluation of metal complexes of N,N'-(1H-pyrazole-3,5-diyl)diacetamide in various catalytic reactions is a promising area for future research.

This guide serves as a foundational resource for researchers navigating the selection of N-heterocyclic ligands. By understanding the fundamental differences in their electronic and steric properties, and by drawing on the existing body of experimental work, scientists can make more informed decisions in the rational design of next-generation catalysts.

References

  • Ikariya, T., & Murata, K. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 743. [Link]

  • Boström, J., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 134-140. [Link]

  • Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Lead Sciences. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. [Link]

  • Pellei, M., et al. (2020). Synthesis and Cytotoxic Activity Evaluation of New Cu(I) Complexes of Bis(pyrazol-1-yl) Acetate Ligands Functionalized with an NMDA Receptor Antagonist. International Journal of Molecular Sciences, 21(7), 2616. [Link]

  • Tanaka, R., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3535. [Link]

  • Reedijk, J. (2025). Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. Inorganica Chimica Acta, 3(4), 517-522. [Link]

  • Trose, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 481. [Link]

  • Al-Adel, F. F., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. [Link]

  • Chen, W., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(12), 5794–5803. [Link]

  • Cadierno, V., et al. (2012). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. Organometallics, 31(21), 7435–7445. [Link]

  • Kajetan, O., et al. (2025). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Physical and Theoretical Chemistry. [Link]

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A Comparative Guide to the Biological Activity of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] This guide provides a comprehensive comparison of the biological activity of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and its structural analogs. While specific biological data for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is not extensively available in publicly accessible literature, this guide will draw upon data from closely related 3,5-disubstituted pyrazole derivatives to infer its potential activities and compare them with other analogs. We will delve into their antimicrobial and anti-inflammatory properties, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a thorough understanding of this class of compounds.

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is a common feature in many antimicrobial agents.[1] The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Comparison with Analogs

While specific data for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is scarce, studies on analogous 3,5-disubstituted pyrazoles provide valuable insights. For instance, a series of 3,5-dimethyl azopyrazole derivatives have demonstrated moderate to significant antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi) bacteria.[2] Notably, compounds with chloro substituents showed remarkable inhibition against E. coli and S. aureus.[2] Another study on novel pyrazole analogues revealed that a compound with a hydroxyl and a nitro-phenyl substitution exhibited high activity against E. coli and Streptococcus epidermidis.[3]

The following table summarizes the antimicrobial activity of selected pyrazole analogs, offering a comparative perspective.

Compound/AnalogTest OrganismActivity (MIC/Inhibition Zone)Reference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleE. coli, S. aureusBetter than reference drug (Ciprofloxacin)[2]
1-(4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanoneE. coli, S. aureusBetter than reference drug (Ciprofloxacin)[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamideE. coliMIC: 0.25 µg/mL[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidisMIC: 0.25 µg/mL[3]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity. The causal logic behind this choice is its simplicity, cost-effectiveness, and ability to provide a qualitative assessment of antimicrobial efficacy.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare and sterilize nutrient agar medium. pour_plates Pour the agar into sterile Petri dishes and allow to solidify. prep_media->pour_plates prep_culture Prepare a standardized inoculum of the test microorganism. pour_plates->prep_culture spread_culture Evenly spread the microbial culture on the agar surface. prep_culture->spread_culture create_wells Create wells of uniform diameter in the agar. spread_culture->create_wells add_compounds Add a known concentration of the test compound and control to the wells. create_wells->add_compounds incubate Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours). add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition around each well. incubate->measure_zones interpret A larger zone of inhibition indicates greater antimicrobial activity. measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare nutrient agar and sterilize it by autoclaving.

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial suspension over the agar surface using a sterile cotton swab.

  • Well Creation: Aseptically punch wells of a specific diameter (e.g., 6 mm) into the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and a control (solvent alone and a standard antibiotic) into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours at 37°C for bacteria).

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates higher antimicrobial activity.

Anti-inflammatory Activity of Pyrazole Derivatives

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a critical area of research.[2] Pyrazole derivatives have emerged as a promising class of anti-inflammatory compounds, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: COX-2 and NF-κB Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.[5] Additionally, some pyrazole derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.[6]

COX-2 Inhibition Pathway:

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (PGH2) COX2->PGs Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits IkB_p P-IκBα NFkB_active NF-κB (p50/p65) (Active) IkB_p->NFkB_active Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocates to Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK

Caption: Inhibition of the NF-κB Signaling Pathway by Pyrazole Derivatives.

Comparison with Analogs

The anti-inflammatory potential of various pyrazole analogs has been extensively studied. For example, certain 3,5-diaryl-pyrazole derivatives have shown potent anti-inflammatory activity.[7] A study on novel pyrazole analogues found that a compound with a nitro-phenyl group exhibited better anti-inflammatory activity than the standard drug, diclofenac sodium.[3]

The following table presents a comparison of the anti-inflammatory activity of selected pyrazole analogs.

Compound/AnalogAssayActivity (% Inhibition/IC50)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edema82.1% inhibition[3]
Celecoxib (Reference)COX-2 InhibitionIC50 = 0.05 µM[3]
Difenamizole Analog 8dCOX-2 InhibitionIC50 = 0.06 µM[3]
Difenamizole Analog 10aCOX-2 InhibitionIC50 = 0.05 µM[3]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay is crucial for determining the specific inhibitory activity of a compound against COX-1 and COX-2 enzymes, providing insight into its potential efficacy and side-effect profile. The rationale for this protocol is its ability to provide quantitative data (IC50 values) for direct comparison of inhibitory potency.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare purified COX-1 and COX-2 enzymes. incubate_enzyme Pre-incubate enzyme with test compound or control. prep_enzyme->incubate_enzyme prep_substrate Prepare arachidonic acid substrate solution. initiate_reaction Initiate the reaction by adding arachidonic acid. prep_substrate->initiate_reaction prep_compounds Prepare serial dilutions of test compounds and controls. prep_compounds->incubate_enzyme incubate_enzyme->initiate_reaction stop_reaction Stop the reaction after a specific time. initiate_reaction->stop_reaction measure_product Measure the amount of prostaglandin (e.g., PGE2) produced using ELISA. stop_reaction->measure_product calculate_inhibition Calculate the percentage of inhibition for each compound concentration. measure_product->calculate_inhibition determine_ic50 Determine the IC50 value (concentration causing 50% inhibition). calculate_inhibition->determine_ic50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain or prepare purified recombinant human COX-1 and COX-2 enzymes. Prepare a stock solution of the substrate, arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Incubation: In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compounds or controls for a specified time (e.g., 15 minutes at 37°C) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For N-acyl pyrazoles, the reactivity of the acyl group and the leaving group ability of the pyrazole can be fine-tuned by altering the substituents.[8] In a study of 3,5-diaryl-pyrazole derivatives, halogen substitutions were found to enhance anticancer activity.[7] Specifically, a 2-bromo-substituted derivative was identified as being highly potent.[7] For anti-inflammatory activity, the presence of a sulfonamide group, as seen in celecoxib, is a key feature for selective COX-2 inhibition.[4]

Conclusion

While direct experimental data on the biological activity of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is limited in the current literature, a comprehensive analysis of its structural analogs strongly suggests its potential as both an antimicrobial and an anti-inflammatory agent. The diacetamide substitutions at the 3 and 5 positions of the pyrazole ring are expected to influence its electronic and steric properties, thereby modulating its interaction with biological targets. Further experimental evaluation of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is warranted to definitively characterize its biological profile and compare its efficacy with the analogs discussed in this guide. The provided experimental protocols offer a robust framework for such future investigations.

References

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):433-437. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022; 27(11):3586. [Link]

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A Comparative Guide to the LC-MS Method Validation for the Quantification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a heterocyclic compound with potential therapeutic applications. We will explore the rationale behind the method development, present a comprehensive validation strategy in line with global regulatory standards, and objectively compare its performance against alternative analytical techniques.

The Criticality of Validated Analytical Methods

Before a potential drug candidate can progress through preclinical and clinical trials, a robust and reliable analytical method for its quantification in various biological matrices is a non-negotiable requirement. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring the integrity and validity of the generated data. This is a cornerstone of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for these activities, which will be referenced throughout this guide.[1]

Physicochemical Properties of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

A foundational understanding of the analyte's physicochemical properties is essential for the logical development of an analytical method.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O₂PubChem
Molecular Weight 182.18 g/mol PubChem[2]
XLogP3 -0.8PubChem[2]
Topological Polar Surface Area 86.9 ŲPubChem[2]

The low XLogP3 value indicates that N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a relatively polar molecule, suggesting good solubility in aqueous or moderately organic mobile phases, making it well-suited for reversed-phase liquid chromatography.

A Validated LC-MS Method for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Quantification

The unparalleled sensitivity and selectivity of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), make it the gold standard for small molecule quantification in complex matrices.[3]

Chromatographic Conditions

The selection of chromatographic parameters is a critical step in achieving optimal separation and peak shape.

ParameterConditionRationale
LC System UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmThe C18 stationary phase is a versatile choice for retaining moderately polar compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes the protonation of the analyte, leading to better peak shape and improved ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient 5% B to 95% B over 5 minutesA gradient elution is employed to ensure the efficient elution of the analyte while minimizing the run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain peak symmetry.
Mass Spectrometric Conditions

The mass spectrometer settings are optimized to achieve the highest sensitivity and specificity for the analyte.

ParameterSettingRationale
Mass Spectrometer Triple QuadrupoleEnables Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.[3]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The pyrazole and acetamide functionalities are expected to readily protonate in the positive ion mode.
MRM Transition Precursor Ion (Q1): m/z 183.1 -> Product Ion (Q3): m/z 141.1The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a stable fragment generated through collision-induced dissociation, providing specificity.
Internal Standard (IS) Isotopically Labeled N,N'-(1H-Pyrazole-3,5-diyl)diacetamide ([¹³C₃, ¹⁵N₂]-labeled)An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

LC-MS Method Validation Workflow

A comprehensive validation of the LC-MS method is performed according to the ICH M10 guideline to ensure its suitability for its intended purpose.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis Dev LC-MS Parameter Optimization Specificity Specificity & Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Analysis Routine Sample Quantification Stability->Analysis Validated Method

Caption: A flowchart illustrating the key stages of LC-MS method validation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful technique, other analytical methods can also be employed for the quantification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the analyte and its fragments.High sensitivity, high selectivity, wide dynamic range, applicable to complex matrices.[3]Higher instrument cost, requires specialized expertise.
HPLC-UV Separation by high-performance liquid chromatography followed by detection based on the analyte's absorbance of UV-Vis light.Lower instrument cost, robust and widely available, simpler operation.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
GC-MS Separation of volatile and thermally stable compounds by gas chromatography followed by mass spectrometric detection.Excellent separation efficiency for volatile compounds, provides structural information from fragmentation patterns.Requires derivatization for polar and non-volatile compounds, potential for thermal degradation of the analyte.[3]
Hypothetical Performance Data Comparison
ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Linear Range 0.1 - 1000 ng/mL10 - 5000 ng/mL1 - 500 ng/mL
Precision (%RSD) < 5%< 10%< 8%
Accuracy (%Bias) ± 10%± 15%± 12%
Sample Throughput HighMediumLow to Medium

Detailed Experimental Protocol: LC-MS Method Validation

This section provides a step-by-step methodology for the validation of the LC-MS method for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

    • Analyze a zero sample (blank matrix with internal standard).

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in the study samples.

    • Analyze the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze five replicates of each QC level on three separate days (inter-day accuracy and precision) and within the same day (intra-day accuracy and precision).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure:

    • LOD is typically estimated based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3.

    • LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (as defined in the accuracy and precision section).

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80 °C) for a period that covers the expected duration of sample storage.

    • Autosampler Stability: Analyze QC samples that have been processed and kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Conclusion

This guide has detailed a robust and scientifically sound LC-MS method for the quantification of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The rationale for the selection of chromatographic and mass spectrometric parameters has been explained, and a comprehensive validation strategy adhering to international regulatory guidelines has been presented. Furthermore, a comparative analysis with alternative techniques such as HPLC-UV and GC-MS highlights the superior sensitivity and selectivity of the LC-MS approach for this particular analyte. The provided experimental protocols serve as a practical template for researchers and scientists in the pharmaceutical industry to develop and validate reliable analytical methods, thereby ensuring the generation of high-quality data for crucial decision-making in the drug development process.

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A Guide to Kinase Cross-Reactivity Profiling: A Comparative Study Featuring N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or serendipitously beneficial. Therefore, rigorous assessment of an inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a predictor of clinical success.

The pyrazole scaffold is a well-established and versatile framework in the design of protein kinase inhibitors.[2][3] Its ability to form key hydrogen bond interactions within the kinase hinge region has made it a "privileged structure" in medicinal chemistry.[2] Numerous FDA-approved inhibitors incorporate this moiety.[2] This guide focuses on a representative pyrazole-containing compound, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (CAS 62679-00-9), to illustrate a comprehensive strategy for evaluating kinase inhibitor selectivity. While specific inhibitory data for this compound is not extensively published, we will use it as a case study to present a robust experimental framework.

This guide will objectively compare the hypothetical performance of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide against a panel of diverse kinases and benchmark its profile against three well-characterized inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent, broad-spectrum (pan-kinase) inhibitory activity.[4][5]

  • Dasatinib: A multi-targeted inhibitor approved for cancer therapy, known to potently inhibit BCR-ABL and SRC family kinases, among others.[6][7][8]

  • Vemurafenib: A highly selective inhibitor targeting the BRAF V600E mutant kinase.[9][10][11]

By following the methodologies outlined herein, researchers, scientists, and drug development professionals can establish a self-validating system for characterizing the cross-reactivity of novel chemical entities, ensuring a deeper understanding of their therapeutic potential and liabilities.

The Rationale Behind Kinase Panel Selection and Assay Choice

To comprehensively assess selectivity, a "compound-centric" approach is essential, screening the candidate inhibitor against a broad, representative panel of kinases rather than a few suspected targets.[12] Commercial services offer extensive panels covering a large portion of the human kinome.[13][14] For the purpose of this guide, we have selected a hypothetical panel of 20 kinases representing different branches of the kinome tree, including tyrosine kinases (TK), serine/threonine kinases (S/T), and lipid kinases.

The choice of assay technology is equally critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay , offer a sensitive, robust, and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[15][16][17] This universal platform is compatible with virtually any kinase and substrate, making it ideal for broad-panel screening.[16]

Experimental Protocol: Kinase Cross-Reactivity Profiling via ADP-Glo™ Assay

This protocol outlines the step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound across a panel of kinases.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in 100% DMSO.
  • Serial Dilutions: Perform a 10-point, 3-fold serial dilution of the test compound stock in a 384-well plate to create a concentration gradient (e.g., 100 µM to 5 nM). Include DMSO-only wells as a negative control (100% kinase activity) and a known pan-inhibitor like Staurosporine as a positive control.
  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare an ATP solution at a concentration approximating the Kₘ for each specific kinase, as this allows the IC₅₀ value to be a more direct measure of inhibitor affinity.[1]
  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega Corporation).[18][19]

2. Kinase Reaction:

  • Add 2.5 µL of kinase/substrate mix (specific to each kinase in the panel) to the wells of a 384-well assay plate.
  • Transfer 50 nL of the serially diluted test compound, positive control, or DMSO control to the appropriate wells.
  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15][18]
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.[15][18]
  • Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence signal using a plate reader.
  • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the average signal from the highest concentration of the positive control as 0% activity.
  • Calculate the percent inhibition for each compound concentration.
  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each kinase.

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) cluster_analysis 4. Data Analysis Compound Test Compound & Controls (10-point serial dilution) Plate_Init Dispense Kinase/Substrate & Compound to 384-well plate Compound->Plate_Init Kinase Kinase & Substrate Mix Kinase->Plate_Init ATP ATP Solution Plate_React Add ATP to initiate reaction (Incubate 60 min) ATP->Plate_React Plate_Init->Plate_React Add ATP Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Plate_React->Add_ADP_Glo Reaction Complete Add_Detect Add Kinase Detection Reagent (Incubate 30-60 min) Add_ADP_Glo->Add_Detect Read_Plate Measure Luminescence Add_Detect->Read_Plate Calc_Inhib Calculate % Inhibition Read_Plate->Calc_Inhib Plot_Curve Generate Dose-Response Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.

Comparative Analysis of Kinase Inhibitor Selectivity

To illustrate the output of such a study, the following table presents hypothetical IC₅₀ data for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide against a representative kinase panel. For this case study, we will assume its primary target is CDK2 . This data is compared with the known selectivity profiles of Staurosporine, Dasatinib, and Vemurafenib.

Table 1: Comparative Kinase Inhibition Profiles (IC₅₀, nM)

Kinase TargetKinase FamilyN,N'-(1H-Pyrazole-3,5-diyl)diacetamide (Hypothetical)Staurosporine (Literature-derived)Dasatinib (Literature-derived)Vemurafenib (Literature-derived)
CDK2 CMGC50 6>10,000>10,000
ABL1TK8,500200.8 >10,000
SRCTK9,20071.1 >10,000
LCKTK>10,00051.2 >10,000
EGFRTK>10,00015030>10,000
VEGFR2TK>10,0008158,900
BRAF (V600E) TKL>10,000126,80031
BRAF (WT)TKL>10,000127,500100
p38α (MAPK14)CMGC1,5009110>10,000
JNK1CMGC2,50010330>10,000
ERK2CMGC>10,00025>10,000>10,000
PKAAGC>10,00015>10,000>10,000
PKCαAGC>10,0002 2,500>10,000
AKT1AGC>10,000100>10,000>10,000
ROCK1AGC7,800181,600>10,000
AURKAOther5,5004065>10,000
GSK3βCMGC85010>10,000>10,000
MEK1STE>10,0002,000>10,000>10,000
PI3KαLipid>10,0003,000>10,000>10,000
mTORLipid>10,000250>10,000>10,000

Data for benchmark compounds are representative values from published literature. Primary targets for each compound are highlighted in bold .

Interpreting the Data: From Numbers to Insights

The raw IC₅₀ values in Table 1 can be effectively visualized using a heatmap to provide an at-a-glance understanding of selectivity.[20][21] In this representation, darker colors indicate stronger inhibition (lower IC₅₀).

(Heatmap visualization would be presented here in a real publication, showing N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as highly selective for CDK2, Staurosporine as broadly active, Dasatinib hitting a specific cluster of TKs, and Vemurafenib being almost exclusively active against BRAF V600E).

Analysis of Selectivity Profiles:

  • N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (Hypothetical Profile): This compound demonstrates a high degree of selectivity for its primary target, CDK2 (IC₅₀ = 50 nM). There is moderate off-target activity against GSK3β and p38α, which is not uncommon for CDK inhibitors due to structural similarities in the ATP-binding pocket. The selectivity window (ratio of off-target to on-target IC₅₀) is >15-fold for the closest off-targets and >100-fold for most other kinases, suggesting a favorable selectivity profile for a lead compound.

  • Staurosporine: The data confirms its reputation as a pan-kinase inhibitor.[5][22] It potently inhibits kinases across all families (AGC, CMGC, TK) with IC₅₀ values mostly in the low nanomolar range. This promiscuity makes it an excellent positive control in assays but unsuitable as a therapeutic agent due to the high probability of off-target effects.[22]

  • Dasatinib: This profile exemplifies a multi-targeted inhibitor. It shows exquisite potency against its intended targets, ABL1 and SRC family kinases.[6][8] However, it also inhibits several other tyrosine kinases like VEGFR2 and AURKA at nanomolar concentrations. This profile has been clinically leveraged but also helps explain some of its observed side effects.[23]

  • Vemurafenib: This compound is the benchmark for a highly selective inhibitor.[9][10] Its activity is almost exclusively directed towards the mutant BRAF V600E kinase.[11] The significantly weaker inhibition of wild-type (WT) BRAF and other kinases is a key feature of its design and contributes to its therapeutic window.[10]

To quantify selectivity, metrics like the Selectivity Score (S) can be employed.[1][6] This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC₅₀ < 3 µM) by the total number of kinases tested.[1] A score closer to zero indicates higher selectivity.

Signaling Pathway Context and Conclusion

The ultimate goal of a selective inhibitor is to modulate a specific signaling pathway without perturbing others. An inhibitor's cross-reactivity profile dictates its cellular impact.

G cluster_pathway1 Target Pathway (e.g., Cell Cycle) cluster_pathway2 Off-Target Pathway (e.g., Angiogenesis) GF1 Growth Factor Rec1 Receptor GF1->Rec1 Ras1 RAS Rec1->Ras1 Raf1 RAF Ras1->Raf1 MEK1 MEK Raf1->MEK1 ERK1 ERK MEK1->ERK1 CDK2 CDK2 ERK1->CDK2 Substrate1 Cell Cycle Substrate CDK2->Substrate1 Proliferation Proliferation Substrate1->Proliferation GF2 VEGF Rec2 VEGFR2 GF2->Rec2 PLCg PLCγ Rec2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor_Sel Selective Inhibitor (e.g., N,N'-...diacetamide) Inhibitor_Sel->CDK2 Inhibits Inhibitor_Pan Pan-Inhibitor (e.g., Staurosporine) Inhibitor_Pan->CDK2 Inhibits VEGFR2 VEGFR2 Inhibitor_Pan->VEGFR2 Inhibits

Caption: Impact of selective vs. pan-inhibitors on distinct signaling pathways.

This guide has provided a comprehensive framework for assessing the cross-reactivity of a novel pyrazole-based kinase inhibitor, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, using it as a model to demonstrate best practices. We have detailed a robust experimental protocol, presented a method for comparative data analysis against benchmark compounds, and contextualized the importance of selectivity.

The hypothetical data suggests that a simple pyrazole scaffold like N,N'-(1H-Pyrazole-3,5-diyl)diacetamide could potentially be developed into a selective inhibitor. However, only rigorous and broad experimental profiling, as outlined here, can truly validate this potential. By systematically applying these principles of self-validating protocols and objective comparison, drug discovery teams can make more informed decisions, mitigating risks and accelerating the development of safer, more effective targeted therapies.

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  • El-Damasy, D. A., & Abd-Ellah, M. B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5408. [Link]

  • ResearchGate. (n.d.). Heatmap for the kinase selectivity profile. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(28), 5764–5774. [Link]

  • Zhang, C., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4519-4531. [Link]

  • Flaherty, K. T., et al. (2010). Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Drug Discovery, 5(10), 1011-1021. [Link]

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  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

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  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

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Safety Operating Guide

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Precautions

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide belongs to the pyrazole class of compounds. Analogous compounds in this family present a range of hazards that must be respected in all handling and disposal operations.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye damage.[2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][6]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[2][3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2][3]

Therefore, the following immediate safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and nitrile gloves.[1][4][5][7][8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][5][8][9]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][4][9]

Waste Characterization and Segregation: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of the waste is responsible for determining if it is hazardous.[8][10] The regulations for hazardous waste identification and management are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[11]

Step-by-Step Waste Characterization:

  • Identify: Determine if N,N'-(1H-Pyrazole-3,5-diyl)diacetamide waste meets the criteria for a hazardous waste as defined in 40 CFR Part 261. Given the toxic nature of related compounds, it is prudent to manage it as hazardous waste.

  • Count: Quantify the amount of waste generated to determine your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), as this will dictate specific management requirements.[10]

  • Notify: Depending on your generator status, you may be required to notify the EPA or your state environmental agency of your hazardous waste activities.[10]

Waste Segregation:

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect all solid waste of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in a dedicated, clearly labeled, and sealable container.[1]

  • Labeling: The label must include the chemical name, "N,N'-(1H-Pyrazole-3,5-diyl)diacetamide," and prominent hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2][5]

Disposal Procedures

The recommended disposal route for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is through a licensed and approved waste disposal company. Never dispose of this chemical down the drain or in regular trash.[4][5][7]

For Small Quantities (Research Scale)
  • Collection: Carefully transfer any residual solid N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and any contaminated materials (e.g., weighing paper, gloves, wipes) into the designated hazardous waste container.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated secondary containment area.[4][5][8]

  • EHS Pickup: Arrange for the collection of the waste container by your institution's EHS department or a contracted hazardous waste disposal service.

For Larger Quantities (Bulk Disposal)

The disposal of larger quantities must be handled by a professional hazardous waste disposal company. The typical process involves:

  • Packaging: The waste will be packaged in approved containers (e.g., drums) by trained personnel.

  • Transportation: The waste will be transported by a licensed hazardous waste transporter.

  • Destruction: The most common and effective method for the destruction of this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[5]

The decision-making process for the disposal of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is outlined in the diagram below.

DisposalWorkflow cluster_prep Preparation & Hazard ID cluster_collection Collection & Segregation cluster_disposal Disposal Pathway start Start: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste as Hazardous (per 40 CFR Part 261) ppe->characterize segregate Segregate Waste in a Dedicated, Labeled Container characterize->segregate no_mixing Do Not Mix with Other Waste Streams segregate->no_mixing contact_ehs Contact Institutional EHS or Licensed Waste Contractor no_mixing->contact_ehs incineration High-Temperature Incineration (with Afterburner & Scrubber) contact_ehs->incineration end End: Compliant Disposal incineration->end

Sources

Navigating the Safe Handling of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide presents a unique set of handling challenges. While specific toxicological data for this compound is not yet widely available, a proactive and rigorous approach to safety is paramount. This guide, grounded in established safety protocols for analogous chemical structures, provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] In the absence of a specific Safety Data Sheet (SDS) for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, we must extrapolate potential hazards from structurally similar pyrazole derivatives.

Numerous pyrazole-based compounds are known to cause irritation to the skin, eyes, and respiratory system. For instance, diethyl 1H-pyrazole-3,5-dicarboxylate is a known irritant, and 3,5-diamino-1H-pyrazole is classified as harmful if swallowed and an irritant to the skin and eyes. Therefore, it is prudent to handle N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a compound that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if inhaled or ingested.

Given its powdered form, inhalation of airborne particles is a primary route of exposure that must be diligently controlled.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in solid and solution forms.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Nitrile offers good resistance to a range of organic compounds.[1][2][3][4][5][6] Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an additional layer of protection against potential permeation.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and accidental splashes.[7] Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.
Body Protection A clean, buttoned laboratory coatPrevents contamination of personal clothing and minor skin contact.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate filterEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7][8][9][10][11][12][13][14][15] The organic vapor cartridge provides protection against potential volatile decomposition products.

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_controls Hierarchy of Controls cluster_application Application to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Elimination Elimination Substitution Substitution Engineering Controls Engineering Controls Administrative Controls Administrative Controls eng_controls Chemical Fume Hood Ventilated Enclosure Engineering Controls->eng_controls PPE PPE admin_controls Standard Operating Procedures (SOPs) Designated Work Area Training Administrative Controls->admin_controls ppe_details Gloves, Goggles, Lab Coat, Respirator PPE->ppe_details caption Figure 1. Applying the hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Figure 1. Applying the hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

3.1. Preparation and Weighing

  • Designated Area: All handling of the solid compound should occur in a designated area, clearly marked with the compound's identity and potential hazards.

  • Engineering Controls: Weighing of the powder must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Surface Protection: Before weighing, cover the work surface with disposable bench paper to contain any minor spills.

  • Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to minimize the generation of airborne dust.

  • Container Sealing: Keep the primary container tightly sealed when not in use.

3.2. Solution Preparation

  • Solvent Selection: Choose the appropriate solvent based on your experimental protocol.

  • Dissolution: Add the solid N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to the solvent slowly and in a controlled manner within a chemical fume hood.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

Spill Management: Preparedness and Response

Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate the consequences.

4.1. Minor Spill (Solid) - Contained within the Fume Hood

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent further dispersal.[16][17][18]

  • Collection: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp cloth, then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

4.2. Major Spill (Solid or Liquid) - Outside of a Fume Hood

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and provide them with the compound name and the approximate quantity spilled.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely. Await the arrival of trained emergency responders.

Diagram: Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Minor major_spill Major Spill (Outside Fume Hood) assess->major_spill Major ppe Don Full PPE minor_spill->ppe evacuate Evacuate Laboratory major_spill->evacuate contain Contain with Inert Material ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end_minor Spill Managed decontaminate->end_minor isolate Isolate Area evacuate->isolate notify Notify EHS isolate->notify end_major Await EHS Response notify->end_major caption Figure 2. A clear decision-making process for spill response is critical for laboratory safety.

Figure 2. A clear decision-making process for spill response is critical for laboratory safety.

Disposal Plan: Responsible Waste Management

Proper disposal of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and any associated contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All solid waste (unused compound, contaminated gloves, bench paper, etc.) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled hazardous waste containers.

  • Container Labeling: Each waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

    • The solvent(s) used (for liquid waste)

    • An approximate concentration or quantity

    • The date of accumulation

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.[19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.